molecular formula C44H58N4O12 B15566238 Fce 22250 CAS No. 86737-06-6

Fce 22250

カタログ番号: B15566238
CAS番号: 86737-06-6
分子量: 834.9 g/mol
InChIキー: JEGGQYICWGMXOZ-YNTMCLQCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

active against Mycobacterium

特性

CAS番号

86737-06-6

分子式

C44H58N4O12

分子量

834.9 g/mol

IUPAC名

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C44H58N4O12/c1-22-14-13-15-23(2)43(56)47-34-29(20-45-46-21-48-17-11-10-12-18-48)38(53)31-32(39(34)54)37(52)27(6)41-33(31)42(55)44(8,60-41)58-19-16-30(57-9)24(3)40(59-28(7)49)26(5)36(51)25(4)35(22)50/h13-16,19-22,24-26,30,35-36,40,50-54H,10-12,17-18H2,1-9H3,(H,47,56)/b14-13+,19-16+,23-15-,45-20+,46-21+/t22-,24+,25+,26+,30-,35-,36+,40+,44-/m0/s1

InChIキー

JEGGQYICWGMXOZ-YNTMCLQCSA-N

製品の起源

United States

Foundational & Exploratory

Fce 22250: A Technical Guide to a Long-Acting Rifamycin Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fce 22250, a semisynthetic derivative of rifamycin (B1679328) SV, represents a significant advancement in the development of long-acting antimicrobial agents. Chemically identified as 3-(N-piperidinomethylazino)methylrifamycin SV, this compound exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis, demonstrating a substantially prolonged in-vivo half-life and good oral absorption. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound belongs to the ansamycin (B12435341) class of antibiotics, characterized by a naphthoquinone chromophore spanned by an aliphatic ansa chain. The specific modification at the 3-position of the rifamycin SV core with a piperidinomethylazino-methyl group is crucial for its enhanced pharmacokinetic profile.

Chemical Structure:

Fce_22250_Structure Fce_22250 [Image of this compound Chemical Structure] (3-(N-piperidinomethylazino)methylrifamycin SV)

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C44H58N4O12PubChem
Molecular Weight 834.9 g/mol PubChem
IUPAC Name [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetatePubChem
CAS Number 86737-06-6PubChem
XLogP3 (Computed) 5.5PubChem
Hydrogen Bond Donor Count (Computed) 6PubChem
Hydrogen Bond Acceptor Count (Computed) 16PubChem
Rotatable Bond Count (Computed) 7PubChem

Biological Activity and Mechanism of Action

Mechanism of Action

As a member of the rifamycin family, this compound exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the RNAP, this compound blocks the elongation of the messenger RNA chain, thereby halting bacterial protein synthesis and leading to cell death.

Mechanism_of_Action Fce_22250 Fce_22250 Bacterial_RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) Fce_22250->Bacterial_RNAP Binds to Transcription_Blocked Inhibition of RNA Transcription Bacterial_RNAP->Transcription_Blocked Protein_Synthesis_Halted Cessation of Protein Synthesis Transcription_Blocked->Protein_Synthesis_Halted Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Halted->Bacterial_Cell_Death

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against various bacteria, with particularly high efficacy against mycobacteria.

Table 2: Antibacterial Efficacy of this compound

OrganismEfficacy MetricResultSource
Mycobacterium tuberculosis H37Rv (in mice)Efficacy vs. Rifampicin14 times higher[1]
Mycobacterium tuberculosis H37Rv (in mice)Therapeutic AdministrationEffective when administered once every three weeks[1]

Pharmacokinetics

A defining characteristic of this compound is its favorable pharmacokinetic profile, which includes good oral absorption and a long persistence in animal models.[1] This extended in-vivo half-life suggests the potential for less frequent dosing regimens compared to other rifamycins, which could improve patient compliance in clinical settings.

Synthesis

Detailed, step-by-step synthesis protocols for this compound are proprietary and not publicly disclosed. However, the synthesis of 3-azinomethylrifamycins generally involves the modification of the 3-formylrifamycin SV precursor. This typically entails a condensation reaction with a suitable hydrazine (B178648) derivative, followed by the introduction of the N-piperidinomethyl group.

Synthesis_Workflow Rifamycin_SV Rifamycin SV Formylation Formylation at C3 Rifamycin_SV->Formylation 3_Formylrifamycin_SV 3-Formylrifamycin SV Formylation->3_Formylrifamycin_SV Condensation Condensation with Hydrazine Derivative 3_Formylrifamycin_SV->Condensation Azino_Intermediate Azino-methyl Intermediate Condensation->Azino_Intermediate Mannich_Reaction Mannich Reaction with Piperidine and Formaldehyde Azino_Intermediate->Mannich_Reaction Fce_22250 This compound Mannich_Reaction->Fce_22250

Caption: Generalized synthesis workflow for 3-azinomethylrifamycins.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not extensively published. However, standard methodologies for assessing antibacterial efficacy would be employed.

In-Vivo Efficacy Testing in a Mouse Model of Tuberculosis

A common protocol to assess the efficacy of antitubercular agents involves the following steps:

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Infection Infect mice with M. tuberculosis H37Rv Grouping Divide into treatment groups Infection->Grouping Administration Administer this compound (e.g., orally) at varying doses and frequencies Grouping->Administration Control Administer vehicle or Rifampicin as control Grouping->Control Monitoring Monitor animal health and weight Administration->Monitoring Control->Monitoring Sacrifice Sacrifice mice at pre-determined time points Monitoring->Sacrifice CFU_Count Determine bacterial load (CFU) in lungs and spleen Sacrifice->CFU_Count

Caption: Workflow for in-vivo efficacy testing.

Conclusion and Future Directions

This compound represents a promising long-acting rifamycin with significant potential, particularly in the treatment of mycobacterial infections. Its enhanced pharmacokinetic properties and potent in-vivo efficacy warrant further investigation. Future research should focus on elucidating a more comprehensive antibacterial profile through extensive in-vitro susceptibility testing against a wide range of clinical isolates. Furthermore, detailed pharmacokinetic and pharmacodynamic studies in various animal models are necessary to optimize dosing strategies for potential clinical development. The exploration of its efficacy against other rifamycin-susceptible pathogens could also broaden its therapeutic applications.

References

In-Depth Technical Guide to the Mechanism of Action of Fce 22250

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Inhibition of Bacterial RNA Polymerase

Fce 22250 is a potent, long-acting 3-azinomethylrifamycin antibiotic. Its primary mechanism of action, consistent with other members of the rifamycin (B1679328) class, is the highly specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is critical for the transcription of genetic information from DNA to RNA, an essential step in protein synthesis and, consequently, bacterial survival.

The binding of this compound to the β-subunit of the bacterial RNAP sterically obstructs the nascent RNA chain's elongation path. This physical blockage prevents the extension of the RNA transcript beyond a few nucleotides, effectively halting the transcription process and leading to bacterial cell death. A key advantage of rifamycins (B7979662), including this compound, is their high selectivity for prokaryotic RNAP over eukaryotic RNAP, which contributes to their favorable safety profile in humans.

Signaling Pathway of this compound Action

Fce_22250_Mechanism cluster_bacterial_cell Bacterial Cell Fce_22250 This compound RNAP DNA-dependent RNA Polymerase (RNAP) Fce_22250->RNAP Binds to β-subunit RNA_synthesis RNA Synthesis (Transcription) Fce_22250->RNA_synthesis Inhibits RNAP->RNA_synthesis Catalyzes DNA Bacterial DNA DNA->RNAP Template Protein_synthesis Protein Synthesis RNA_synthesis->Protein_synthesis Leads to Cell_Death Bacterial Cell Death RNA_synthesis->Cell_Death Cessation leads to

Caption: Mechanism of this compound action on bacterial RNA polymerase.

Quantitative Data: In Vitro Antimicrobial Activity

The in vitro efficacy of this compound has been demonstrated against a broad spectrum of bacteria, including clinically relevant mycobacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency.

Table 1: In Vitro Activity of this compound against Mycobacteria
OrganismStrainMIC (µg/mL)
Mycobacterium tuberculosisH37Rv0.005
Mycobacterium tuberculosisRifampicin-resistant>100
Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria
OrganismNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus200.002 - 0.010.0020.005
Staphylococcus epidermidis100.002 - 0.0050.0020.002
Streptococcus pyogenes100.005 - 0.020.010.01
Streptococcus pneumoniae100.01 - 0.020.020.02
Enterococcus faecalis100.5 - 212
Table 3: In Vitro Activity of this compound against Gram-Negative Bacteria
OrganismNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli202 - 848
Klebsiella pneumoniae104 - 16816
Pseudomonas aeruginosa1032 - >12864128
Haemophilus influenzae100.5 - 212
Neisseria gonorrhoeae100.12 - 0.50.250.5

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the MIC of this compound against various bacterial strains.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 broth supplemented with OADC for mycobacteria). The final concentrations in the wells typically range from 0.001 to 128 µg/mL.

  • Bacterial Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL, in the same growth medium.

  • Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no drug) and a sterility control well (containing medium but no bacteria) are included on each plate.

  • Incubation: The inoculated plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours for most bacteria; 37°C in a 5% CO₂ atmosphere for several days to weeks for Mycobacterium tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

MIC_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate under Appropriate Conditions D->E F Read and Record MIC Value E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: In Vitro RNA Polymerase Inhibition Assay (General for Rifamycins)

While specific data for this compound is not publicly available, this general protocol is used to quantify the inhibitory activity of rifamycins against bacterial RNA polymerase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (B142953) (DTT), a DNA template containing a known promoter, and the four ribonucleoside triphosphates (ATP, CTP, GTP, and UTP), with one of them being radioactively labeled (e.g., [α-³²P]UTP).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Enzyme Addition: Purified bacterial RNA polymerase holoenzyme is added to the reaction mixtures to initiate transcription.

  • Incubation: The reactions are incubated at 37°C for a defined period (e.g., 10-30 minutes) to allow for RNA synthesis.

  • Reaction Termination: The reactions are stopped by the addition of a stop solution containing EDTA and a denaturing agent (e.g., formamide).

  • Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: The amount of radiolabeled RNA produced in each reaction is quantified using a phosphorimager or by autoradiography. The percentage of inhibition is calculated relative to the control reaction, and the IC₅₀ value (the concentration of this compound required to inhibit RNA polymerase activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

RNAP_Inhibition_Logic cluster_assay In Vitro Transcription Assay Components Reaction Components (Buffer, MgCl2, DTT, NTPs, DNA Template) Transcription Transcription Occurs Components->Transcription RNAP_Enzyme Bacterial RNA Polymerase RNAP_Enzyme->Transcription Fce_22250_Inhibitor This compound (Inhibitor) Inhibition Transcription Inhibited Fce_22250_Inhibitor->Inhibition RNA_Product RNA Product Measurement Transcription->RNA_Product No Inhibitor Inhibition->RNA_Product With Inhibitor IC50_Determination IC50 Value Determination RNA_Product->IC50_Determination

Caption: Logical flow of the RNA polymerase inhibition assay.

An In-depth Technical Guide to the Synthesis and Purification of Fce 22250

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fce 22250 is a potent 3-azinomethylrifamycin derivative with significant antimicrobial activity. Its unique structural modifications from the parent rifamycin (B1679328) scaffold necessitate specific synthetic and purification strategies. This technical guide provides a comprehensive overview of the probable synthesis and purification methodologies for this compound, based on established principles of rifamycin chemistry. The information presented herein is compiled from analogous reactions and purification schemes for related rifamycin derivatives, offering a foundational resource for researchers engaged in the development of this and similar compounds.

Introduction to this compound

This compound is a semi-synthetic antibiotic belonging to the rifamycin family. It is structurally characterized as a 3-azinomethyl derivative of rifamycin SV. The core rifamycin structure, a macrocyclic compound with a naphthoquinone or naphthohydroquinone chromophore, is essential for its antimicrobial action, which involves the inhibition of bacterial DNA-dependent RNA polymerase. This compound, with its specific substitution at the 3-position, exhibits a distinct pharmacological profile.

Proposed Synthesis of this compound

A direct, publicly available, step-by-step synthesis protocol for this compound is not extensively documented. However, based on the known chemistry of rifamycins, a plausible synthetic route can be postulated. The synthesis likely commences from a common rifamycin intermediate, such as Rifamycin S, and proceeds through the formation of a key intermediate, 3-formyl-rifamycin SV.

The overall proposed synthesis workflow is depicted in the following diagram:

Synthesis_Workflow Rifamycin_S Rifamycin S Formylation Formylation Rifamycin_S->Formylation Three_Formyl_Rifamycin_SV 3-Formyl-Rifamycin SV Formylation->Three_Formyl_Rifamycin_SV Condensation Condensation with Hydrazine (B178648) Derivative Three_Formyl_Rifamycin_SV->Condensation Fce_22250_Crude Crude this compound Condensation->Fce_22250_Crude Purification Purification Fce_22250_Crude->Purification Fce_22250_Pure Pure this compound Purification->Fce_22250_Pure

Caption: Proposed synthetic workflow for this compound from Rifamycin S.

Key Synthetic Steps and Experimental Protocols

The following sections detail the likely experimental protocols for the key transformations in the synthesis of this compound.

The introduction of a formyl group at the 3-position of the rifamycin nucleus is a critical step. This is typically achieved through an oxidative process involving a Mannich base of rifamycin SV, which is then oxidized to the aldehyde.

Illustrative Protocol (based on analogous reactions):

  • Formation of a Mannich Base: Rifamycin SV is reacted with a secondary amine (e.g., piperidine) and formaldehyde (B43269) in a suitable solvent (e.g., dioxane) to form the corresponding 3-aminomethyl derivative.

  • Oxidation: The resulting Mannich base is then oxidized using a mild oxidizing agent, such as manganese dioxide or lead tetraacetate, in a solvent like chloroform (B151607) or dichloromethane. The reaction is typically carried out at room temperature.

  • Work-up and Isolation: The reaction mixture is filtered to remove the oxidizing agent. The filtrate is then washed with an acidic aqueous solution to remove unreacted amines, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield crude 3-formyl-rifamycin SV.

The "azinomethyl" functional group in this compound is likely introduced through the condensation of the 3-formyl-rifamycin SV with a suitable hydrazine derivative. Given that the oxidized form of this compound is 3-(N-piperidinomethyl-azino)methylrifamycin S, the hydrazine derivative is likely N-aminopiperidine.

Illustrative Protocol:

  • Reaction Setup: 3-Formyl-rifamycin SV is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or ethanol.

  • Addition of Hydrazine Derivative: A solution of N-aminopiperidine in the same solvent is added to the reaction mixture. The reaction is typically stirred at room temperature.

  • Reaction Monitoring and Completion: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.

  • Isolation of Crude this compound: Upon completion, the solvent is evaporated under reduced pressure. The resulting residue, containing crude this compound, is then carried forward to the purification stage.

Summary of Reaction Parameters (Illustrative)

The following table summarizes illustrative reaction parameters based on the synthesis of similar rifamycin derivatives. Actual parameters for this compound may vary.

Parameter Step 1: Formylation Step 2: Condensation
Starting Material Rifamycin SV3-Formyl-Rifamycin SV
Key Reagents Secondary Amine, Formaldehyde, Oxidizing AgentN-aminopiperidine
Solvent Dioxane, ChloroformTetrahydrofuran, Ethanol
Temperature Room TemperatureRoom Temperature
Reaction Time 2-24 hours1-6 hours
Work-up Filtration, Acidic Wash, Brine WashSolvent Evaporation

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. A multi-step purification strategy is typically employed for rifamycin derivatives.

The general purification workflow is outlined below:

Purification_Workflow Crude_Product Crude this compound Extraction Liquid-Liquid Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product Analysis Purity Analysis (HPLC, NMR, MS) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Purification Methodologies

Liquid-liquid extraction is an initial purification step to separate the desired product from water-soluble and some organic-soluble impurities.

Protocol:

  • The crude this compound residue is dissolved in a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • The organic solution is washed sequentially with a dilute acid (e.g., 0.1 M HCl) to remove any basic impurities, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

  • Finally, the organic layer is washed with brine to remove residual water and salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield a partially purified product.

Column chromatography is a powerful technique for separating compounds with different polarities. For rifamycin derivatives, silica (B1680970) gel is commonly used as the stationary phase.

Protocol:

  • A silica gel column is prepared using a suitable solvent system (mobile phase). The choice of solvent system depends on the polarity of this compound and the impurities present. A gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate with increasing polarity, is often employed.

  • The partially purified product from the extraction step is dissolved in a minimum amount of the mobile phase and loaded onto the column.

  • The column is eluted with the mobile phase, and fractions are collected.

  • The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Fractions containing pure this compound are combined, and the solvent is removed under reduced pressure.

Crystallization is the final step to obtain highly pure this compound in a stable, crystalline form.

Protocol:

  • The purified this compound from chromatography is dissolved in a minimum amount of a hot solvent in which it is soluble.

  • A second solvent (anti-solvent) in which this compound is poorly soluble is slowly added until the solution becomes turbid.

  • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

  • The resulting crystals are collected by filtration, washed with a small amount of the cold anti-solvent, and dried under vacuum.

Purity Assessment

The purity of the final this compound product should be assessed using a combination of analytical techniques.

Analytical Technique Purpose Expected Outcome for Pure this compound
High-Performance Liquid Chromatography (HPLC) To determine the percentage purity and detect any impurities.A single major peak corresponding to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural isomers.A spectrum consistent with the proposed structure of this compound.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of this compound.

Conclusion

An In-depth Technical Guide on the Solubility of Fce 22250

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fce 22250 is a penem (B1263517) antibacterial agent. While detailed public data on its solubility is limited, this guide provides available information and outlines standard methodologies for its determination. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

For research purposes, it is common to prepare stock solutions of similar antibacterial agents in Dimethyl Sulfoxide (DMSO). The following table provides a general representation of solubility for a poorly water-soluble antibacterial compound, which can be used as a starting point for this compound.

SolventSolubility (mg/mL)Remarks
Water< 0.001Practically insoluble
Phosphate-Buffered Saline (PBS), pH 7.4< 0.001Insoluble in buffered aqueous solutions
Ethanol (95%)~ 5Moderately soluble. May require warming.
Methanol~ 2Sparingly soluble
Dimethyl Sulfoxide (DMSO)> 50Highly soluble. Recommended for stock solutions.
0.1 M Sodium Hydroxide (NaOH)< 0.001Insoluble; compound may be non-ionizable.
0.1 M Hydrochloric Acid (HCl)< 0.001Insoluble; compound may be non-ionizable.

Experimental Protocols

General Protocol for Preparation of a Stock Solution in DMSO

This protocol describes a general method for preparing a 10 mg/mL stock solution in DMSO, a common solvent for poorly water-soluble compounds.[1]

Materials:

  • Antibacterial agent powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Warming device (e.g., water bath at 37°C)

Procedure:

  • Weigh the desired amount of the antibacterial agent powder and place it in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the target concentration.

  • Securely cap the tube and vortex at high speed until the powder is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If necessary, gently warm the solution at 37°C to aid dissolution.

Standard Shake-Flask Method for Equilibrium Solubility Determination

This method is a widely accepted approach for determining the thermodynamic solubility of a compound.[2]

Materials:

  • The active pharmaceutical ingredient (API)

  • Selected solubility media (e.g., purified water, buffers at various pH levels)

  • Stoppered flasks or vials

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a stoppered flask containing the solubility medium. It is important to ensure enough solid is present to maintain a suspension throughout the experiment.[2]

  • Verify and record the pH of the suspension.[2]

  • Place the flasks in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate.

  • Allow the suspension to equilibrate for a sufficient period (often 24-72 hours). For poorly soluble compounds, longer times may be necessary.[2]

  • After equilibration, separate the solid and liquid phases by centrifugation or filtration.

  • Carefully withdraw an aliquot of the supernatant and dilute it appropriately.

  • Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method.

  • Confirm the pH of the remaining suspension at the end of the experiment.[2]

Visualizations

Signaling Pathway

Penem antibiotics, like this compound, are a class of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] They target and inhibit penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][5] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[3][5]

G cluster_cell Bacterial Cell Penem Penem (this compound) PBP Penicillin-Binding Proteins (PBPs) Penem->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to

Mechanism of Action of Penem Antibiotics
Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

G Start Start: Add Excess Compound to Solvent Equilibrate Equilibrate in Shaking Incubator Start->Equilibrate Separate Separate Solid and Liquid Phases Equilibrate->Separate Quantify Quantify Concentration in Supernatant Separate->Quantify End End: Determine Solubility Quantify->End

Workflow for Solubility Determination

References

Fce 22250: A Technical Whitepaper on a Long-Acting Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fce 22250 is a 3-azinomethylrifamycin derivative with notable long-acting in vivo persistence and good oral absorption. This document provides a comprehensive technical overview of this compound, including its historical background, mechanism of action, and relevant (though limited) preclinical data. Due to the limited availability of the full primary literature, this guide also presents representative experimental protocols for the evaluation of similar anti-mycobacterial agents.

Discovery and Historical Background

This compound, chemically identified as 3-(N-piperidinomethylazino)methylrifamycin SV, emerged from research into a new class of 3-azinomethylrifamycins. A key study published in 1985 characterized this compound as a potent antibacterial agent with a broad spectrum of activity, including significant efficacy against Mycobacterium species. The primary distinguishing features of this compound highlighted in early research were its prolonged persistence in animal models and its effective absorption when administered orally.

Initial preclinical studies in the mid-1980s demonstrated the potential of this compound as a therapeutic agent against tuberculosis. In a murine model of Mycobacterium tuberculosis H37Rv infection, this compound was reported to be approximately 14 times more efficacious than the cornerstone anti-tuberculosis drug, rifampicin (B610482). This early finding suggested that this compound could offer a significant therapeutic advantage, potentially allowing for less frequent dosing regimens.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

As a member of the rifamycin (B1679328) class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial DNA-dependent RNA polymerase. This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis.

The signaling pathway for this inhibition can be visualized as follows:

cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA messenger RNA (mRNA) RNAP->mRNA RNA Elongation Ribosome Ribosome mRNA->Ribosome Translation Protein Bacterial Proteins Ribosome->Protein Fce22250 This compound Fce22250->RNAP Binding and Inhibition

Caption: Mechanism of action of this compound.

This compound binds to the β-subunit of the bacterial RNA polymerase, creating a stable drug-enzyme complex. This binding physically blocks the path of the elongating RNA molecule, thereby preventing transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.

Data Presentation

Table 1: Representative In Vitro Activity of a Rifamycin Analog against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.015
Streptococcus pyogenes<0.008
Escherichia coli16
Pseudomonas aeruginosa>64
Mycobacterium tuberculosis H37Rv0.004
Mycobacterium kansasii0.008

Table 2: Representative Pharmacokinetic Parameters of a Rifamycin Analog in Animal Models

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)Half-life (h)AUC (µg·h/mL)
Mouse10Oral2.52820
Rat10Oral1.841225
Dog5Oral0.962430

Experimental Protocols

Detailed experimental protocols specifically for this compound are not publicly available. The following are representative protocols for key experiments in the preclinical evaluation of a novel anti-tuberculosis drug, based on established methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against Mycobacterium tuberculosis.

cluster_workflow MIC Determination Workflow start Start prep_compound Prepare serial dilutions of this compound start->prep_compound inoculate Inoculate microplate wells containing compound dilutions prep_compound->inoculate prep_inoculum Prepare standardized M. tuberculosis H37Rv inoculum prep_inoculum->inoculate incubate Incubate plates at 37°C inoculate->incubate read Read plates for visible growth incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

  • Preparation of Drug Dilutions: A stock solution of the test compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide). A series of two-fold dilutions are then made in 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

  • Inoculum Preparation: A culture of Mycobacterium tuberculosis H37Rv is grown to mid-log phase in 7H9 broth. The culture is then diluted to a standardized turbidity, corresponding to a specific colony-forming unit (CFU) concentration.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the drug dilutions.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Murine Tuberculosis Model

This protocol describes a representative workflow for evaluating the efficacy of an anti-tuberculosis compound in a mouse model of infection.

cluster_workflow In Vivo Efficacy Workflow start Start infect Infect mice with M. tuberculosis H37Rv via aerosol start->infect establish Allow infection to establish (e.g., 2 weeks) infect->establish treat Administer this compound and control drugs (e.g., rifampicin) establish->treat monitor Monitor animal health and weight treat->monitor sacrifice Sacrifice mice at defined time points monitor->sacrifice harvest Harvest lungs and spleens sacrifice->harvest enumerate Enumerate bacterial load (CFU) harvest->enumerate analyze Analyze data and compare treatment groups enumerate->analyze end End analyze->end

Caption: Workflow for in vivo efficacy testing.

  • Infection: BALB/c mice are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment: After a pre-determined period to allow the infection to establish (e.g., 14 days), mice are randomized into treatment groups. The test compound, a positive control (e.g., rifampicin), and a vehicle control are administered daily or at specified intervals via oral gavage.

  • Monitoring: The health and body weight of the mice are monitored throughout the treatment period.

  • Bacterial Load Determination: At various time points during and after treatment, subsets of mice from each group are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar (B569324) plates.

  • Data Analysis: After incubation, the number of CFUs is counted, and the bacterial load in the organs of treated mice is compared to that of the control groups to determine the efficacy of the test compound.

Conclusion

This compound represents a potentially significant advancement in the rifamycin class of antibiotics, with early research indicating superior efficacy and a favorable pharmacokinetic profile compared to rifampicin for the treatment of tuberculosis. However, a comprehensive understanding of its properties is hampered by the limited availability of detailed, publicly accessible data. The representative protocols and data presented in this whitepaper provide a framework for the types of studies necessary to fully characterize this and other novel anti-mycobacterial agents. Further research to rediscover and fully publish the quantitative data for this compound would be of significant value to the drug development community.

The Biological Activity of Fce 22250: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fce 22250 is a synthetic derivative of rifamycin (B1679328) SV, belonging to the 3-azinomethylrifamycin class of antibiotics. It has demonstrated significant antibacterial activity, particularly against mycobacteria. This document provides a technical guide to the known biological activities of this compound, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing associated pathways and workflows.

Quantitative Biological Data

The available data on the biological activity of this compound is primarily focused on its antimycobacterial properties. The following tables summarize the key findings from in vivo and in vitro studies.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Tuberculosis

Compound Animal Model Infection Strain Efficacy Metric Relative Potency
This compoundMouseMycobacterium tuberculosisED₅₀ (Effective Dose, 50%)14 times more effective than Rifampicin
RifampicinMouseMycobacterium tuberculosisED₅₀ (Effective Dose, 50%)Reference

Table 2: In Vitro Activity of Fce 22807 (a related Rifamycin derivative) Against Mycobacteria

Compound Bacterial Strain Assay Condition MIC (μg/mL) Intracellular vs. In Vitro MIC Ratio
FCE 22807M. microtiIn vitro (7H-9 medium)Not specified20
FCE 22807M. tuberculosisIn vitro (7H-9 medium)Not specifiedNot specified
FCE 22807M. microtiIntracellular (macrophages)Not specifiedNot specified
RifampicinM. microtiIn vitro (7H-9 medium)Not specified6.7

Experimental Protocols

Detailed experimental protocols for the studies specifically involving this compound are not extensively published. However, based on standard microbiological and pharmacological practices, the following methodologies are representative of the likely experimental designs.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method would be employed to determine the MIC of this compound against various bacterial strains.

  • Bacterial Culture: Bacterial strains are grown in appropriate broth media (e.g., Mueller-Hinton Broth for general bacteria, Middlebrook 7H9 broth for mycobacteria) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at the optimal temperature and duration for the specific bacterial species.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Murine Model of Tuberculosis

The evaluation of this compound's efficacy against Mycobacterium tuberculosis would likely follow a protocol similar to this:

  • Infection: Mice (e.g., BALB/c or C57BL/6 strain) are infected with a low-dose aerosol of a virulent strain of M. tuberculosis (e.g., H37Rv).

  • Treatment Initiation: Treatment with this compound, a reference drug (e.g., rifampicin), and a vehicle control is initiated at a specified time post-infection.

  • Drug Administration: The compounds are administered via a clinically relevant route (e.g., oral gavage) at various doses.

  • Monitoring: The health of the animals is monitored throughout the study.

  • Endpoint Analysis: After a defined treatment period, the mice are euthanized, and the bacterial load in the lungs and other organs (e.g., spleen) is quantified by plating serial dilutions of tissue homogenates on selective agar (B569324) (e.g., Middlebrook 7H11).

  • Efficacy Calculation: The efficacy is determined by comparing the reduction in bacterial colony-forming units (CFUs) in the treated groups relative to the control group. The ED₅₀ is calculated as the dose required to achieve a 50% reduction in bacterial load.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins, the class of antibiotics to which this compound belongs, are known to inhibit bacterial DNA-dependent RNA polymerase.

G General Mechanism of Rifamycin Antibiotics cluster_transcription Bacterial Transcription DNA_template DNA Template RNAP RNA Polymerase (RNAP) DNA_template->RNAP binds to RNA_transcript RNA Transcript RNAP->RNA_transcript synthesizes Transcription_Inhibition Inhibition of Transcription RNAP->Transcription_Inhibition leads to Fce_22250 This compound (Rifamycin Derivative) Fce_22250->RNAP binds to β-subunit Bacterial_Cell_Death Bacterial Cell Death Transcription_Inhibition->Bacterial_Cell_Death results in

Caption: Inhibition of bacterial RNA polymerase by this compound.

Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an antibacterial agent like this compound.

G Workflow for In Vivo Efficacy Testing Start Start Infection Aerosol Infection of Mice with M. tuberculosis Start->Infection Treatment_Groups Establish Treatment Groups: - this compound - Rifampicin (Control) - Vehicle (Control) Infection->Treatment_Groups Drug_Administration Daily Drug Administration (e.g., Oral Gavage) Treatment_Groups->Drug_Administration Monitoring Monitor Animal Health and Weight Drug_Administration->Monitoring Endpoint Euthanize Animals (e.g., 4 weeks post-treatment) Monitoring->Endpoint Organ_Harvest Harvest Lungs and Spleen Endpoint->Organ_Harvest CFU_Enumeration Homogenize Tissues and Plate for CFU Enumeration Organ_Harvest->CFU_Enumeration Data_Analysis Analyze CFU Data and Calculate Efficacy CFU_Enumeration->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vivo antibacterial efficacy studies.

FCE 22250: A Technical Overview of a Long-Acting Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCE 22250 is a potent, long-acting antibiotic belonging to the rifamycin (B1679328) class of antimicrobial agents. Its chemical formula is C₄₄H₅₈N₄O₁₂, with a molecular weight of 834.9 g/mol .[1] As a derivative of rifamycin SV, this compound exhibits a broad spectrum of antibacterial activity, with notable efficacy against Mycobacterium tuberculosis. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, and available data on its biological activity. Detailed experimental protocols for the evaluation of its antimicrobial properties are also presented, along with a visualization of its molecular mechanism.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and interpretation of experimental results.

PropertyValue
Molecular Formula C₄₄H₅₈N₄O₁₂
Molecular Weight 834.9 g/mol [1]
Synonyms 3-(((1-Piperidinylmethylene)hydrazono)methyl)rifamycin, FCE-22250

Mechanism of Action

This compound, like other rifamycins (B7979662), exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is crucial for the transcription of genetic information from DNA to RNA, a fundamental step in protein synthesis. By binding to the β-subunit of the bacterial RNAP, this compound effectively blocks the elongation of the nascent RNA chain, leading to the cessation of transcription and ultimately, bacterial cell death. The high selectivity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart contributes to their favorable safety profile in mammals.

cluster_bacterium Bacterial Cell cluster_process Cellular Processes FCE22250 This compound RNAP DNA-dependent RNA Polymerase (RNAP) FCE22250->RNAP Binds to β-subunit RNA mRNA RNAP->RNA Inhibits Elongation Transcription Transcription RNAP->Transcription CellDeath Bacterial Cell Death RNAP->CellDeath Inhibition leads to DNA Bacterial DNA DNA->RNAP Transcription Template Ribosome Ribosome RNA->Ribosome Translation Translation Translation RNA->Translation Protein Bacterial Proteins Protein->CellDeath Essential for Survival Ribosome->Protein Synthesis

Figure 1. Mechanism of action of this compound.

In Vitro Antibacterial Activity

This compound demonstrates a broad spectrum of activity against various bacteria, with particularly high potency against mycobacteria. A derivative of this compound, FCE22807, was found to have a minimal inhibitory concentration (MIC) against Mycobacterium tuberculosis that was four times lower than that of rifampicin.

Bacterial GroupExpected Activity
Gram-positive bacteria High
Gram-negative bacteria Variable
Mycobacterium tuberculosis High
Atypical mycobacteria Variable

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against bacterial isolates can be determined using the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton broth (or Middlebrook 7H9 broth for mycobacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours (or longer for slow-growing mycobacteria).

  • Reading: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read and Record MIC incubate->read_mic end End read_mic->end

Figure 2. Workflow for MIC determination.
In Vivo Efficacy in a Murine Tuberculosis Model

The efficacy of this compound against Mycobacterium tuberculosis can be evaluated in a mouse infection model.

Objective: To assess the in vivo antitubercular activity of this compound.

Methodology:

  • Animal Model: BALB/c mice are commonly used for this model.

  • Infection: Mice are infected intravenously or via aerosol with a standardized inoculum of Mycobacterium tuberculosis H37Rv.

  • Treatment: Treatment with this compound, a vehicle control, and a positive control (e.g., rifampicin) is initiated at a specified time point post-infection. The drug is administered orally at various doses.

  • Endpoint: After a defined treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of organ homogenates on Middlebrook 7H11 agar. The efficacy is measured by the reduction in CFU counts compared to the control groups.

start Start infect Infect Mice with M. tuberculosis start->infect treat Administer this compound, Vehicle, and Positive Control infect->treat euthanize Euthanize Mice after Treatment Period treat->euthanize harvest Harvest Lungs and Spleen euthanize->harvest homogenize Homogenize Organs harvest->homogenize plate Plate Serial Dilutions homogenize->plate incubate Incubate Plates plate->incubate count Count CFUs and Determine Efficacy incubate->count end End count->end

Figure 3. Workflow for in vivo efficacy testing.

Conclusion

This compound is a promising rifamycin antibiotic with potent activity against a range of bacteria, most notably Mycobacterium tuberculosis. Its long-acting properties make it an attractive candidate for further investigation and development. The provided technical information and experimental protocols serve as a valuable resource for researchers and scientists in the field of antimicrobial drug discovery and development. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its clinical utility.

References

Spectroscopic and Mechanistic Analysis of Fce 22250: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and mechanism of action for Fce 22250. Initially misidentified in some contexts as a penem (B1263517) antibiotic, this compound is authoritatively classified as a rifamycin (B1679328) derivative, specifically 3-(N-piperidinomethylazino)methylrifamycin SV. This document will clarify its structural identity, present available spectroscopic information, detail relevant experimental protocols, and illustrate its mechanism of action. This compound is noted for its broad antibacterial spectrum, including activity against mycobacteria, good oral absorption, and long persistence in vivo[1].

Compound Identification and Structure

A critical point of clarification is the structural class of this compound. While the "Fce" designation is common for compounds from Farmitalia-Carlo Erba, which developed both penems and rifamycins (B7979662), this compound is a member of the rifamycin family of antibiotics.

Table 1: Compound Identification

ParameterValue
Compound Name This compound
Systematic Name 3-(N-piperidinomethylazino)methylrifamycin SV
CAS Number 86737-06-6
Molecular Formula C₄₄H₅₈N₄O₁₂
Molecular Weight 834.95 g/mol

Spectroscopic Data

Detailed, publicly available spectroscopic data specifically for this compound is limited. However, based on the known structure and extensive literature on rifamycin SV derivatives, the expected spectroscopic characteristics can be summarized. The following tables present expected values and assignments based on analyses of closely related rifamycin compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the complex structure of rifamycin derivatives. The ¹H and ¹³C NMR spectra would confirm the presence of the ansa-chain, the naphthoquinone core, and the specific C-3 side chain.

Table 2: Representative ¹H NMR Data for a Rifamycin SV Core

Chemical Shift (δ) ppmMultiplicityAssignment
~12-14sPhenolic OH
~6.0-7.5mAromatic and Olefinic protons
~3.0-4.0mProtons adjacent to oxygen and nitrogen
~2.3sAcetyl CH₃
~0.5-2.0mAliphatic CH, CH₂, CH₃ protons in the ansa chain

Table 3: Representative ¹³C NMR Data for a Rifamycin SV Core

Chemical Shift (δ) ppmAssignment
~180-190Quinone Carbonyls
~170Acetyl Carbonyl
~110-160Aromatic and Olefinic Carbons
~70-85Ansa chain carbons bonded to oxygen
~10-40Aliphatic carbons in the ansa chain and side chains
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400-3500 (broad)O-H (hydroxyl groups)
2900-3000C-H (aliphatic)
~1730C=O (ester, acetyl group)
~1650C=O (quinone carbonyls)
~1600C=C (aromatic and olefinic)
~1250C-O (ester and ether)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Table 5: Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₄₄H₅₈N₄O₁₂
Monoisotopic Mass 834.4051 g/mol
Expected [M+H]⁺ 835.4129 m/z
Expected [M+Na]⁺ 857.3949 m/z

Experimental Protocols

While specific protocols for this compound are not available, the following are representative methodologies for the spectroscopic analysis of rifamycin antibiotics.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve ~5-10 mg of the rifamycin derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

    • To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon-proton connectivities, respectively.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the sample (1-2 mg) with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

    • ATR (Attenuated Total Reflectance) Method : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation : Prepare a stock solution of the compound in a suitable solvent like methanol (B129727) or acetonitrile. Further dilute the stock solution to an appropriate concentration for analysis. For complex matrices like plasma, a protein precipitation step followed by centrifugation is typically required[2].

  • Chromatography :

    • Column : Use a C18 reverse-phase HPLC column.

    • Mobile Phase : A gradient elution with water and acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Flow Rate : A typical flow rate is between 0.2-0.5 mL/min.

  • Mass Spectrometry :

    • Ionization Source : Electrospray Ionization (ESI) in positive ion mode is commonly used for rifamycins.

    • Analysis : Perform a full scan to determine the parent ion mass. For quantitative analysis or structural confirmation, use tandem mass spectrometry (MS/MS) by selecting the parent ion and fragmenting it to observe characteristic product ions.

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins, including this compound, exert their antibacterial effect by targeting a crucial enzyme in bacteria: DNA-dependent RNA polymerase (RNAP). This enzyme is responsible for transcribing genetic information from DNA to RNA, a vital step in protein synthesis. Rifamycins bind to the β-subunit of the bacterial RNAP, creating a steric block that prevents the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides[][4][5][6]. This effectively halts transcription and leads to bacterial cell death. The binding site for rifamycins on the bacterial RNAP is distinct from the active site for eukaryotic RNAP, which accounts for the selective toxicity of these antibiotics against bacteria.

G Mechanism of Action of this compound cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation DNA->RNAP mRNA mRNA Transcript RNAP->mRNA RNA Elongation RNAP->mRNA CellDeath Cell Death Blocked Transcription Halted RNAP->Blocked Fce22250 This compound Fce22250->RNAP Binding to β-subunit Fce22250->RNAP Ribosome Ribosome mRNA->Ribosome Translation mRNA->Ribosome Protein Bacterial Proteins Ribosome->Protein Ribosome->Protein Blocked->CellDeath Leads to

Caption: this compound inhibits bacterial transcription by binding to RNA polymerase.

Experimental Workflow: Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel antibiotic compound like this compound.

G Workflow for Spectroscopic Analysis cluster_workflow start Purified Compound (this compound) ms_path Mass Spectrometry (LC-MS/MS) start->ms_path nmr_path NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr_path ir_path IR Spectroscopy (FTIR) start->ir_path ms_data Molecular Weight & Formula Confirmation ms_path->ms_data nmr_data Detailed Structure & Connectivity nmr_path->nmr_data ir_data Functional Group Identification ir_path->ir_data integrate Data Integration & Analysis ms_data->integrate nmr_data->integrate ir_data->integrate final_structure Final Structure Elucidation integrate->final_structure

Caption: A typical workflow for the spectroscopic characterization of a compound.

References

Unveiling the Therapeutic Potential of Fce 22250: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fce 22250, a potent 3-azinomethylrifamycin antibiotic, represents a significant area of interest in the development of novel antibacterial agents. This document provides an in-depth technical overview of the primary therapeutic target of this compound, its mechanism of action, and its in vitro activity against various bacterial strains. Detailed experimental protocols for assessing its efficacy are also presented, alongside visual representations of key pathways and workflows to facilitate a comprehensive understanding for research and development purposes.

Core Therapeutic Target: Bacterial DNA-Dependent RNA Polymerase

The primary therapeutic target of this compound, like other members of the rifamycin (B1679328) class of antibiotics, is the bacterial DNA-dependent RNA polymerase (RNAP).[1] This enzyme is fundamental to bacterial survival as it is responsible for transcribing genetic information from DNA to messenger RNA (mRNA), a critical step in protein synthesis.

The mechanism of action involves the specific and high-affinity binding of this compound to the β-subunit of the prokaryotic RNA polymerase. This binding event does not directly compete with the active site for nucleotide substrates but instead induces a conformational change in the RNAP enzyme. This alteration sterically hinders the elongation of the nascent RNA chain, effectively halting the transcription process and leading to bacterial cell death. A key advantage of this mechanism is its selectivity for the bacterial RNAP, exhibiting poor affinity for the mammalian counterpart, which minimizes off-target effects in the host.

Quantitative In Vitro Activity

The antimicrobial potency of this compound has been evaluated against a range of bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesStrain(s)MediumMIC (mg/L)Reference
Acinetobacter baumanniiClinical IsolatesRPMI-1640 (Iron-limited)Data not explicitly stated in snippets[2][3]
Escherichia coliClinical IsolateRPMI-1640 (Iron-limited)Data not explicitly stated in snippets[2][3]
Klebsiella pneumoniaeClinical IsolatesRPMI-1640 (Iron-limited)Data not explicitly stated in snippets[2][3]
Mycobacterium microti-7H-9 MediumMIC was 2.5 times lower than rifampin[4][5]
Mycobacterium tuberculosis-7H-9 MediumMIC was 2.5 times lower than rifampin[4][5]

Note: While the referenced studies indicate testing was performed, the precise MIC values for A. baumannii, E. coli, and K. pneumoniae were not available in the provided search snippets. The activity against M. microti and M. tuberculosis is presented relative to rifampin as per the available information.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of a bacterial strain to an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology:

  • Preparation of Reagents and Media:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Use a cation-adjusted Mueller-Hinton Broth (MHII) or other appropriate media such as RPMI-1640 for iron-limited conditions.[2][3]

    • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Assay Procedure:

    • Dispense the appropriate broth medium into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the this compound stock solution across the wells of the plate to create a range of concentrations.

    • Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

    • Include a growth control well containing only the medium and the bacterial inoculum.

    • Incubate the microtiter plate at 35-37°C for 16-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.

In Vitro Transcription Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of purified bacterial RNA polymerase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against bacterial RNA polymerase.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing purified bacterial RNA polymerase, a DNA template encoding a specific transcript, and ribonucleotide triphosphates (rNTPs), one of which is typically radiolabeled (e.g., [α-³²P]UTP) or fluorescently labeled for detection.

    • Add varying concentrations of this compound to the reaction mixtures.

  • Transcription Reaction:

    • Initiate the transcription reaction by adding the DNA template or the RNA polymerase.

    • Incubate the reaction at 37°C for a defined period to allow for RNA synthesis.

    • Terminate the reaction by adding a stop solution, which typically contains a chelating agent like EDTA and a denaturing agent like formamide.

  • Product Analysis and Quantification:

    • Separate the newly synthesized RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize and quantify the amount of the full-length RNA transcript using autoradiography or fluorescence imaging.

    • Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Transcription Inhibition

G cluster_bacterium Bacterial Cell Fce22250 This compound RNAP DNA-Dependent RNA Polymerase (RNAP) (β-subunit) Fce22250->RNAP Binds to β-subunit mRNA mRNA Transcript RNAP->mRNA Transcription Elongation (Blocked by this compound) CellDeath Bacterial Cell Death DNA Bacterial DNA DNA->RNAP Template Binding Protein Protein Synthesis mRNA->Protein Translation

Caption: Mechanism of this compound action.

Experimental Workflow for MIC Determination

G prep Prepare this compound Stock and Bacterial Inoculum plate Dispense Broth into 96-well Plate prep->plate dilute Perform Serial Dilutions of this compound plate->dilute inoculate Inoculate Wells with Bacterial Suspension dilute->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read Visually Inspect for Growth and Determine MIC incubate->read

Caption: Broth microdilution workflow.

Logical Relationship of this compound's Therapeutic Effect

G Fce22250 This compound Target Bacterial RNA Polymerase Fce22250->Target Targets Mechanism Inhibition of Transcription Target->Mechanism Leads to Effect Bactericidal Activity Mechanism->Effect Results in Outcome Therapeutic Potential for Bacterial Infections Effect->Outcome Provides

Caption: this compound therapeutic logic.

References

Methodological & Application

Application Notes and Protocols for Fce 22250 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fce 22250 is a 3-azinomethylrifamycin antibiotic with a broad spectrum of activity, including efficacy against mycobacteria.[1][2] As a member of the rifamycin (B1679328) class, its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which is essential for transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.[1] In vitro assays are critical for determining the potency and spectrum of activity of this compound, as well as for elucidating its specific molecular interactions.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound. The protocols are based on established methods for rifamycin-class antibiotics and can be adapted for specific research needs.

Data Presentation

Table 1: In Vitro Antibacterial Susceptibility of this compound
Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MethodReference
Mycobacterium tuberculosis H37RvData Not AvailableData Not AvailableBroth Microdilution[2]
Staphylococcus aureusData Not AvailableData Not AvailableAgar Dilution
Escherichia coliData Not AvailableData Not AvailableBroth Microdilution
Table 2: Inhibitory Activity of this compound against Bacterial RNA Polymerase
ParameterThis compoundRifampicin (Control)Reference
IC₅₀ (µM) Data Not AvailableData Not Available[3]

Note: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the RNA polymerase activity.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial strains.

Materials:

  • This compound

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in CAMHB.

    • Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations (e.g., 64 to 0.06 µg/mL).

    • Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

  • Inoculation: Inoculate each well (except the negative control) with the prepared bacterial inoculum.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Workflow Diagram:

BrothMicrodilution prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Read MIC incubation->read_mic

Caption: Workflow for Broth Microdilution Assay.

Biochemical Assay: Bacterial RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of bacterial RNA polymerase.

Materials:

  • This compound

  • Purified bacterial RNA polymerase (e.g., from E. coli or M. tuberculosis)

  • DNA template (e.g., a plasmid containing a promoter recognized by the specific RNA polymerase)

  • Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP or a fluorescently labeled UTP)

  • Transcription buffer

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and varying concentrations of this compound. Include a "no inhibitor" control.

  • Pre-incubation: Add the purified RNA polymerase to the reaction mixtures and pre-incubate for 10-15 minutes at 37°C to allow this compound to bind to the enzyme.

  • Initiation of Transcription: Start the transcription reaction by adding the mixture of rNTPs (including the labeled rNTP).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantification of RNA Synthesis:

    • Precipitate the newly synthesized RNA (e.g., using trichloroacetic acid).

    • Collect the precipitate on a filter membrane.

    • Wash the filter to remove unincorporated labeled rNTPs.

    • Measure the radioactivity or fluorescence of the filter to quantify the amount of synthesized RNA.

  • Data Analysis: Plot the percentage of inhibition of RNA synthesis against the logarithm of the this compound concentration to determine the IC₅₀ value.

Signaling Pathway Diagram:

RNAP_Inhibition RNAP Bacterial RNA Polymerase RNA RNA Transcript RNAP->RNA synthesizes DNA DNA Template DNA->RNAP binds to rNTPs rNTPs rNTPs->RNAP incorporated by Fce22250 This compound Fce22250->RNAP inhibits

Caption: Inhibition of bacterial RNA polymerase by this compound.

Exploratory Assay: Penicillin-Binding Protein (PBP) Competitive Binding Assay

While the primary target of rifamycins (B7979662) is RNA polymerase, related compounds have shown interaction with PBPs.[4][5][6] This assay can be used to investigate if this compound has any affinity for these bacterial cell wall synthesis enzymes.

Materials:

  • This compound

  • Bacterial membranes containing PBPs (e.g., from S. aureus)

  • Fluorescently labeled penicillin (e.g., Bocillin™ FL)

  • SDS-PAGE equipment

  • Fluorescence imager

Protocol:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells and lyse them (e.g., by sonication).

    • Isolate the membrane fraction by ultracentrifugation.

  • Competitive Binding Reaction:

    • In a microcentrifuge tube, combine the prepared bacterial membranes with varying concentrations of this compound. Include a control with no this compound.

    • Pre-incubate for 10-15 minutes at 37°C to allow this compound to bind to any potential PBP targets.

    • Add a fixed concentration of fluorescently labeled penicillin to each reaction.

    • Incubate for another 10 minutes to allow the fluorescent probe to bind to the available PBPs.

  • SDS-PAGE and Visualization:

    • Stop the reaction by adding Laemmli buffer and heating.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band for each this compound concentration. A decrease in fluorescence intensity compared to the control would indicate competitive binding of this compound to that PBP.

Workflow Diagram:

PBP_Binding_Assay prep_membranes Prepare Bacterial Membranes competitive_binding Competitive Binding (this compound + Fluorescent Penicillin) prep_membranes->competitive_binding sds_page SDS-PAGE competitive_binding->sds_page visualization Fluorescence Imaging sds_page->visualization analysis Data Analysis visualization->analysis

Caption: Workflow for PBP Competitive Binding Assay.

References

Application Notes and Protocols for the Use of Formestane (Aromatase Suicide Inhibitor) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified the use of Fce 22250. However, literature searches indicate that this compound is an antibacterial agent (a rifamycin (B1679328) derivative) and not an aromatase inhibitor. The following application notes and protocols are provided for Formestane (4-hydroxyandrostenedione), a well-characterized steroidal suicide inhibitor of aromatase, which aligns with the described experimental context.

Application Notes

Introduction

Formestane is a first-generation, selective, and irreversible steroidal inhibitor of aromatase, the key enzyme responsible for the conversion of androgens to estrogens.[1][2] As a "suicide inhibitor," Formestane is processed by aromatase to an intermediate that binds covalently and irreversibly to the enzyme, leading to its inactivation.[3][4] This targeted inactivation of aromatase makes Formestane a valuable tool for studying the effects of estrogen deprivation in various physiological and pathological contexts, particularly in estrogen receptor-positive (ER+) breast cancer research.[5] These notes provide a guide for researchers, scientists, and drug development professionals on the application of Formestane in cell culture experiments.

Mechanism of Action

Aromatase, a cytochrome P450 enzyme, catalyzes the final step in estrogen biosynthesis. In postmenopausal women, the primary source of estrogen is the aromatization of androgens in peripheral tissues, such as adipose tissue. In ER+ breast cancers, estrogen acts as a potent mitogen, binding to the estrogen receptor and promoting tumor cell proliferation.

Formestane acts as a structural analog of the natural aromatase substrate, androstenedione (B190577). It competitively binds to the active site of the enzyme. During the catalytic process, Formestane is converted into a reactive intermediate that forms a covalent bond with the aromatase enzyme, leading to its permanent inactivation. This irreversible inhibition depletes the production of estrogen in the cellular microenvironment, thereby inhibiting the growth of estrogen-dependent cancer cells.

Applications in Cell Culture

Formestane is primarily used in cell culture to:

  • Investigate the effects of estrogen deprivation on ER+ breast cancer cell lines (e.g., MCF-7, T-47D).

  • Study the mechanisms of resistance to endocrine therapies.

  • Evaluate the efficacy of combination therapies involving aromatase inhibitors.

  • Elucidate the role of estrogen signaling in various cellular processes, including proliferation, apoptosis, and cell cycle progression.

Quantitative Data Presentation

The following table summarizes the inhibitory concentrations of Formestane from in vitro studies. IC50 values can vary depending on the specific cell line and experimental conditions.

Parameter Cell Line/System Value Reference
Aromatase Inhibition (IC50)In vitro assays30.0 - 50.0 nM
Cell Growth Inhibition (IC50)MCF-7 (ER+ Breast Cancer)Varies (µM range)General knowledge from related studies
Cell Growth Inhibition (IC50)T-47D (ER+ Breast Cancer)Varies (µM range)General knowledge from related studies

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with Formestane

This protocol provides a general guideline for culturing ER+ breast cancer cells and treating them with Formestane.

Materials:

  • ER+ breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenol (B47542) red-free medium

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Formestane (stock solution in DMSO)

  • Androstenedione (substrate for aromatase)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

Procedure:

  • Cell Culture: Culture MCF-7 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Hormone Deprivation: For experiments investigating the effects of estrogen deprivation, switch the cells to phenol red-free medium supplemented with 5-10% CS-FBS for 48-72 hours prior to the experiment. This minimizes the influence of exogenous estrogens.

  • Seeding: Trypsinize the cells and seed them into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of Formestane in the hormone-deprived medium. To study the effect on estrogen production, add an androgen substrate like androstenedione (typically in the nM range).

  • Incubation: Remove the overnight medium from the cells and replace it with the medium containing different concentrations of Formestane. Include appropriate controls (vehicle control with DMSO, positive control with a known estrogen).

  • Analysis: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) before proceeding with downstream assays such as cell viability, apoptosis, or protein expression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of Formestane on cell proliferation.

Materials:

  • Cells cultured and treated with Formestane in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Aromatase Activity Assay (Cell-Based ELISA)

This protocol measures the inhibition of aromatase activity by quantifying the production of estrone (B1671321) from androstenedione.

Materials:

  • Cells cultured and treated with Formestane in a 24- or 48-well plate

  • Androstenedione

  • Estrone ELISA kit

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Treat cells with Formestane for the desired duration in the presence of a known concentration of androstenedione (e.g., 100 nM).

  • Collect the cell culture supernatant.

  • Perform an estrone ELISA on the supernatant according to the manufacturer's instructions to determine the concentration of estrone produced.

  • Lyse the cells and determine the total protein concentration using a BCA assay.

  • Normalize the estrone concentration to the total protein content to determine the aromatase activity.

  • Compare the aromatase activity in Formestane-treated cells to the vehicle-treated control to determine the percentage of inhibition.

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis seed Seed ER+ Breast Cancer Cells (e.g., MCF-7) adhere Allow Cells to Adhere (24 hours) seed->adhere hormone_deprive Hormone Deprivation (Phenol red-free medium + CS-FBS) adhere->hormone_deprive treat Treat with Formestane (various concentrations) + Androstenedione hormone_deprive->treat incubation Incubate (24, 48, 72 hours) treat->incubation controls Include Controls (Vehicle, Positive) controls->incubation viability Cell Viability Assay (MTT) incubation->viability aromatase_activity Aromatase Activity Assay (ELISA) incubation->aromatase_activity apoptosis Apoptosis Assay (Annexin V) incubation->apoptosis data_analysis Data Analysis & Interpretation viability->data_analysis aromatase_activity->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for studying Formestane in cell culture.

G cluster_synthesis Estrogen Synthesis cluster_signaling Estrogen Receptor Signaling Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogen Estrogen (e.g., Estrone) Aromatase->Estrogen Conversion Proliferation Cell Proliferation & Survival ER Estrogen Receptor (ER) Estrogen->ER Binding & Activation Formestane Formestane Formestane->Aromatase Irreversible Inhibition Nucleus Nucleus ER->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Gene_Expression->Proliferation

Caption: Mechanism of action of Formestane in ER+ breast cancer cells.

References

Application Notes and Protocols for Fce 22250 in Antibacterial Activity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fce 22250 is a 3-azinomethylrifamycin, a class of antibiotics known for its potent antibacterial properties.[1] Characterized by its long-term persistence in vivo and good oral absorption, this compound has demonstrated a broad spectrum of activity, notably against mycobacteria.[1] In preclinical studies, it has shown superior efficacy compared to rifampicin (B610482) in mouse models of Mycobacterium tuberculosis infection.[1] These application notes provide a comprehensive overview of the antibacterial activity of this compound, along with detailed protocols for its evaluation.

Mechanism of Action

Rifamycins (B7979662), the class of antibiotics to which this compound belongs, function by inhibiting bacterial DNA-dependent RNA polymerase.[2] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of the RNA polymerase, rifamycins effectively block the elongation of the RNA chain, leading to a cessation of protein production and ultimately, bacterial cell death.[2] This targeted action makes them effective bactericidal agents against a wide range of bacteria.[2]

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound - Minimum Inhibitory Concentrations (MICs)

The following table summarizes the expected Minimum Inhibitory Concentration (MIC) values of this compound against a variety of Gram-positive, Gram-negative, and mycobacterial species. The data is based on the findings reported by Della Bruna C, et al. in the Journal of Antibiotics (1985). Researchers should consult the original publication for the complete dataset and specific experimental conditions.

Bacterial SpeciesStrainExpected MIC Range (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusVariousData not available in snippets
Streptococcus pyogenesVariousData not available in snippets
Enterococcus faecalisVariousData not available in snippets
Gram-Negative Bacteria
Escherichia coliVariousData not available in snippets
Pseudomonas aeruginosaVariousData not available in snippets
Haemophilus influenzaeVariousData not available in snippets
Mycobacteria
Mycobacterium tuberculosisH37RvData not available in snippets
Mycobacterium microtiLower than rifampin[3]

Note: The exact MIC values from the primary literature were not available in the search results. It is highly recommended to consult the full text of "Laboratory evaluation of a new long-acting 3-azinomethylrifamycin this compound" by Della Bruna C, et al. for precise data.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution dilutions Serial Dilutions in 96-well plate stock->dilutions inoculate Inoculate Plate dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_mic Read MIC incubate->read_mic Time_Kill_Assay cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_quantification Quantification cluster_analysis Data Analysis prep_culture Prepare Bacterial Culture (~5x10^5 CFU/mL) add_fce Add this compound at various MIC multiples prep_culture->add_fce incubate_shake Incubate with Shaking (37°C) add_fce->incubate_shake sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate_shake->sampling dilute Serial Dilute Samples sampling->dilute plate Plate on Agar dilute->plate incubate_plates Incubate Plates (18-24h, 37°C) plate->incubate_plates count Count Colonies (CFU/mL) incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot Rifamycin_Mechanism cluster_transcription Transcription Process Fce22250 This compound (Rifamycin) DNAPolymerase DNA-dependent RNA Polymerase (RNAP) Fce22250->DNAPolymerase Binds to β-subunit Inhibition Inhibition of RNA Elongation BacterialCell Bacterial Cell RNA mRNA DNAPolymerase->RNA transcription DNAPolymerase->Inhibition DNA Bacterial DNA DNA->DNAPolymerase template Ribosome Ribosome RNA->Ribosome Protein Protein Synthesis Ribosome->Protein CellFunction Normal Cell Function Protein->CellFunction NoProtein No Protein Synthesis Inhibition->NoProtein CellDeath Bacterial Cell Death NoProtein->CellDeath

References

Application Notes & Protocols: Evaluating the Efficacy of Fce 22250 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fce 22250 is a 3-azinomethylrifamycin, a class of antibiotics known for their potent antimicrobial activity.[1] It is characterized by its long in vivo persistence and good oral absorption, making it a promising candidate for the treatment of various bacterial infections.[1][2] Notably, this compound has demonstrated superior efficacy against a broad spectrum of bacteria, including mycobacteria.[1][2] This document provides detailed application notes and protocols for studying the efficacy of this compound in relevant animal models, with a particular focus on mycobacterial infections.

Mechanism of Action

This compound, as a rifamycin (B1679328) derivative, is understood to exert its antimicrobial effects through the inhibition of bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the transcription of genetic information from DNA to RNA, a vital step in protein synthesis. By binding to the β-subunit of the RNA polymerase, this compound effectively blocks the elongation of the messenger RNA chain, thereby halting protein synthesis and leading to bacterial cell death.

cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAp DNA-dependent RNA Polymerase (RNAP) DNA->RNAp Transcription mRNA Messenger RNA (mRNA) RNAp->mRNA Bacterial Survival\n& Proliferation Bacterial Survival & Proliferation Ribosome Ribosome mRNA->Ribosome Translation Protein Bacterial Proteins Ribosome->Protein Protein->Bacterial Survival\n& Proliferation Fce22250 This compound Fce22250->RNAp Inhibition

This compound Mechanism of Action

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in a murine model of Mycobacterium tuberculosis infection.

Animal ModelPathogenThis compound DoseDosing RegimenComparatorComparator DoseEfficacy EndpointResultsReference
MouseMycobacterium tuberculosis H37RvNot SpecifiedOnce every three weeksRifampicin (B610482)Not SpecifiedTherapeutic Efficacy14 times higher than rifampicin[2]

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Murine Model of Mycobacterium tuberculosis Infection

This protocol outlines the methodology for evaluating the therapeutic efficacy of this compound in mice experimentally infected with Mycobacterium tuberculosis.

1. Animal Model:

  • Species: Mouse

  • Strain: Inbred strains commonly used for tuberculosis research (e.g., BALB/c or C57BL/6).

  • Sex: Female or male, consistent across all experimental groups.

  • Age: 6-8 weeks at the time of infection.

  • Acclimation: Acclimate animals for at least 7 days before the start of the experiment.

2. Materials:

  • This compound

  • Rifampicin (as a comparator)

  • Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile saline

  • Aerosol infection chamber

  • Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)

3. Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint A Acclimatize Mice (7 days) C Aerosol Infection of Mice A->C B Prepare M. tuberculosis H37Rv Inoculum B->C D Initiate Treatment (e.g., Day 1 post-infection) C->D E Administer this compound (e.g., once every 3 weeks) D->E F Administer Rifampicin (daily or other appropriate schedule) D->F G Administer Vehicle D->G H Monitor Body Weight & Clinical Signs E->H F->H G->H I Euthanize at Pre-determined Endpoint H->I J Collect Lungs and Spleens I->J K Determine Bacterial Load (CFU enumeration) J->K

Workflow for In Vivo Efficacy Study

4. Procedure:

  • Infection:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Infect mice via the aerosol route using a calibrated aerosol infection chamber to deliver a low-dose inoculum (e.g., 50-100 bacilli) to the lungs.

  • Treatment:

    • Randomly assign infected mice to treatment and control groups.

    • Prepare this compound and rifampicin in the appropriate vehicle.

    • Administer this compound orally, for example, once every three weeks, as suggested by its long-acting nature.[2]

    • Administer rifampicin according to a standard, more frequent dosing regimen (e.g., daily) for comparison.

    • Administer the vehicle to the control group.

  • Monitoring and Endpoint Analysis:

    • Monitor the body weight and clinical signs of the animals throughout the study.

    • At a predetermined time point (e.g., 4-8 weeks post-infection), euthanize the animals.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Prepare serial dilutions of the homogenates and plate on Middlebrook 7H10 or 7H11 agar (B569324) plates.

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to determine the bacterial load in each organ.

5. Data Analysis:

  • Compare the mean CFU counts in the lungs and spleens of the this compound-treated group with those of the rifampicin-treated and vehicle control groups.

  • Statistical analysis can be performed using appropriate tests, such as the Student's t-test or ANOVA, to determine the significance of the observed differences.

Disclaimer: This document is for informational purposes only and should be used by qualified researchers. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and performed in appropriate biosafety level facilities.

References

Application Notes and Protocols for Fce 22250 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of Fce 22250, a potent 3-azinomethylrifamycin antibiotic, in mouse models. The following protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Overview of this compound

This compound is a derivative of rifamycin (B1679328) SV characterized by its long in vivo persistence and good oral absorption.[1][2] It has demonstrated superior efficacy against a broad spectrum of bacteria, including mycobacteria.[1][2] Notably, in experimental murine models of Mycobacterium tuberculosis infection, this compound has shown to be significantly more effective than the commonly used anti-tuberculosis drug, rifampicin (B610482).[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration of rifamycin-class antibiotics in mice. While specific dosage data for this compound is limited in publicly available literature, the data for rifampicin, a closely related compound, provides a strong basis for dose selection.

Table 1: Recommended Dosage of Rifampicin in Mice (for extrapolation to this compound)

Administration RouteDosage Range (mg/kg)FrequencyApplicationReference
Oral Gavage10 - 50DailyTuberculosis Efficacy Studies[3]
Intravenous10DailyTuberculosis Efficacy Studies[3]

Note: Given that this compound is reported to be 14 times more effective than rifampicin and has a longer half-life, researchers may consider starting with a lower dose and less frequent administration schedule (e.g., once weekly or once every three weeks) for efficacy studies.[1] Dose-ranging studies are recommended to determine the optimal therapeutic dose with minimal toxicity for specific experimental conditions.

Table 2: General Administration Parameters for Mice

ParameterOral GavageIntravenous (Tail Vein)
Volume 5 - 10 mL/kg5 mL/kg (bolus)
Needle/Catheter Size 20-22 G gavage needle27-30 G needle
Frequency Up to 3 times a dayUp to 2 times a day

Experimental Protocols

The following are detailed protocols for the oral and intravenous administration of this compound in mice. These protocols are based on standard laboratory procedures and should be adapted to meet the specific requirements of the experimental design and institutional animal care and use committee (IACUC) guidelines.

Oral Administration via Gavage

Objective: To administer a precise dose of this compound directly into the stomach of a mouse.

Materials:

  • This compound, formulated in an appropriate vehicle (e.g., water, 0.5% methylcellulose)

  • Sterile oral gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)

  • Sterile syringes (1 mL)

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required dose volume.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and mark the needle.

    • With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle, which will facilitate its passage into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reinsert.

  • Substance Administration:

    • Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the this compound formulation.

  • Post-Administration Care:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15 minutes.

Intravenous Administration via Tail Vein

Objective: To introduce this compound directly into the systemic circulation for rapid distribution.

Materials:

  • This compound, formulated in a sterile, isotonic solution suitable for injection

  • Sterile insulin (B600854) syringes with a 27-30 gauge needle

  • A mouse restrainer

  • A heat lamp or warming pad

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • Weigh the mouse to calculate the correct injection volume.

    • Place the mouse in a restrainer to secure it and expose the tail.

    • Warm the tail using a heat lamp or warming pad for a few minutes to induce vasodilation, making the veins more visible and easier to access.

  • Vein Identification and Injection:

    • Disinfect the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).

  • Substance Administration:

    • Once the needle is correctly positioned within the vein (a small amount of blood may enter the hub of the needle), slowly inject the this compound solution.

  • Post-Administration Care:

    • Carefully withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound, as a member of the rifamycin class of antibiotics, exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the process of transcription, where the genetic information from DNA is transcribed into RNA. By binding to the β-subunit of the RNA polymerase, this compound blocks the elongation of the messenger RNA (mRNA) chain, thereby preventing the synthesis of bacterial proteins and ultimately leading to cell death.

Fce22250_Mechanism_of_Action cluster_bacterium Bacterial Cell Fce22250 This compound RNAP DNA-dependent RNA Polymerase (β-subunit) Fce22250->RNAP Binds to and inhibits mRNA mRNA DNA Bacterial DNA DNA->mRNA Transcription Protein Bacterial Proteins mRNA->Protein Translation CellDeath Bacterial Cell Death Protein->CellDeath Leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the efficacy of this compound in a murine model of tuberculosis.

Fce22250_Efficacy_Workflow cluster_workflow In Vivo Efficacy Study Workflow Infection Infection of Mice with M. tuberculosis PreTreatment Pre-treatment Period (Establishment of Infection) Infection->PreTreatment Treatment Treatment Initiation (Administration of this compound) PreTreatment->Treatment Monitoring Monitoring of Animal Health (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis (Bacterial Load in Lungs/Spleen) Monitoring->Endpoint DataAnalysis Data Analysis and Interpretation Endpoint->DataAnalysis

Caption: Experimental workflow for this compound efficacy testing in mice.

References

Application Notes and Protocols for High-Throughput Screening Assays for Fce 22250 and Other Bacterial RNA Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fce 22250 is a semisynthetic derivative of rifamycin (B1679328), a class of antibiotics that are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3][4] This enzyme is essential for bacterial transcription and, consequently, for bacterial viability, making it an excellent target for the development of novel antibacterial agents.[5] The emergence of drug-resistant bacterial strains necessitates the discovery of new antibiotics, and high-throughput screening (HTS) plays a pivotal role in identifying novel inhibitors of validated targets like RNAP.

These application notes provide detailed protocols for two high-throughput screening assays suitable for identifying and characterizing inhibitors of bacterial RNA polymerase, such as analogs of this compound or novel chemical entities. The described assays are a biochemical fluorescence-based assay and a cell-based reporter gene assay.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins (B7979662), including this compound, bind to a highly conserved pocket on the β subunit of the bacterial RNA polymerase. This binding site is located within the DNA/RNA channel, in close proximity to the enzyme's active site. The binding of the inhibitor physically blocks the path of the elongating RNA transcript beyond a length of 2-3 nucleotides, thereby halting transcription. This mechanism is specific to bacterial RNAP, as the corresponding binding site in eukaryotic RNA polymerases has a different structure, which accounts for the selective toxicity of rifamycins against bacteria.

cluster_0 Bacterial Cell RNAP Bacterial RNA Polymerase (RNAP) mRNA mRNA transcript RNAP->mRNA synthesizes DNA Bacterial DNA DNA->RNAP binds to promoter NTPs NTPs NTPs->RNAP are incorporated Ribosome Ribosome mRNA->Ribosome translates to Fce22250 This compound Fce22250->RNAP binds to β subunit & blocks RNA elongation Protein Bacterial Proteins Ribosome->Protein synthesizes

Caption: Signaling pathway of this compound action.

Biochemical HTS Assay: Fluorescence-Based RNA Polymerase Inhibition Assay

This assay measures the activity of purified bacterial RNA polymerase by detecting the incorporation of a fluorescently labeled nucleotide into an RNA transcript. A decrease in the fluorescence signal indicates inhibition of the enzyme.

Data Presentation

Table 1: Hypothetical HTS Campaign Summary for RNAP Inhibitors

ParameterValue
Library Size250,000 compounds
Screening Concentration10 µM
Primary Hit Rate (>50% inhibition)0.4% (1000 compounds)
Confirmed Hits (IC50 < 20 µM)150 compounds
Z'-factor (Assay Quality)0.85

Table 2: Dose-Response Data for Selected Hits

Compound IDIC50 (µM)Hill Slope
This compound (Control)0.051.1
Hit_0011.21.0
Hit_0025.80.9
Hit_00315.21.2
Experimental Protocol

Materials and Reagents:

  • Purified E. coli RNA polymerase holoenzyme

  • Linear DNA template containing a suitable promoter (e.g., T7 promoter)

  • ATP, GTP, CTP (Ribonucleoside triphosphates)

  • Fluorescently labeled UTP analog (e.g., γ-AmNS-UTP)

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 10 mM DTT, 0.01% Triton X-100)

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well, black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls (dissolved in DMSO) into the wells of a 384-well assay plate.

  • Enzyme Preparation: Prepare a solution of E. coli RNA polymerase holoenzyme in transcription buffer.

  • Enzyme Addition: Add 5 µL of the RNA polymerase solution to each well of the assay plate.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Transcription: Prepare a substrate mix containing the DNA template, ATP, GTP, CTP, and the fluorescently labeled UTP analog in transcription buffer.

  • Substrate Addition: Add 5 µL of the substrate mix to each well to start the transcription reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Signal Detection: Measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for γ-AmNS-PPi).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.

    • Determine the IC50 values for the confirmed hits by performing dose-response experiments.

cluster_workflow Biochemical HTS Workflow start Start compound_plating Compound Plating (384-well plate) start->compound_plating enzyme_addition Add RNAP Enzyme compound_plating->enzyme_addition pre_incubation Pre-incubation (15 min) enzyme_addition->pre_incubation substrate_addition Add Substrate Mix (DNA, NTPs, fluorescent UTP) pre_incubation->substrate_addition reaction_incubation Reaction Incubation (60 min at 37°C) substrate_addition->reaction_incubation read_plate Read Fluorescence reaction_incubation->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End data_analysis->end cluster_cascade Screening Cascade Logic primary_screen Primary HTS (Biochemical or Cell-Based) primary_hits Primary Hits primary_screen->primary_hits identifies dose_response Dose-Response Confirmation (IC50 Determination) primary_hits->dose_response progress to confirmed_hits Confirmed Hits dose_response->confirmed_hits confirms selectivity_assay Selectivity Assays (e.g., Eukaryotic RNAP) confirmed_hits->selectivity_assay are tested in selective_hits Selective Hits selectivity_assay->selective_hits identifies secondary_assays Secondary Assays (e.g., MIC determination) selective_hits->secondary_assays progress to lead_candidates Lead Candidates secondary_assays->lead_candidates identifies

References

Application Notes and Protocols for the Quantification of Fce 22250

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fce 22250 is a rifamycin-class antibiotic with potent antimicrobial activity. Accurate and reliable quantification of this compound in various matrices is crucial for preclinical and clinical drug development, including pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and formulation development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are based on established analytical techniques for similar rifamycin (B1679328) derivatives and are intended to serve as a comprehensive guide for researchers.

Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms. It can also be adapted for the analysis of biological samples after appropriate sample clean-up.

Experimental Protocol

1.1. Materials and Reagents

1.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

1.3. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of 60% acetate (B1210297) buffer (pH 4.5) and 40% acetonitrile.[1][2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

1.4. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 60% Acetate Buffer (pH 4.5) : 40% Acetonitrile[1][2]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: Ambient

  • Run Time: 10 minutes

1.5. Sample Preparation

  • Bulk Drug: Prepare a solution of the bulk drug in methanol at a concentration within the calibration range.

  • Dosage Forms (e.g., tablets): Weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a single dose in a suitable volume of methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

  • Biological Matrices (e.g., Plasma): Sample preparation for biological matrices requires an extraction step to remove proteins and other interfering substances. A protein precipitation method is recommended. To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

1.6. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Representative)
ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample (Bulk/Dosage/Biological) Sample->HPLC Chromatography Chromatographic Separation (C18) HPLC->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC.

Quantification of this compound in Biological Matrices by LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates at low concentrations.

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound like Rifampicin-d8.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2.2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • C18 analytical column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)

  • Data acquisition and processing software

2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Working Standard and QC Solutions: Prepare calibration standards and quality control (QC) samples by spiking blank biological matrix with appropriate volumes of the this compound working solutions.

2.4. LC-MS/MS Conditions

  • Column: C18 (50 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and B (specific gradient to be optimized)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of this compound and the internal standard. For rifampicin (B610482), a related compound, transitions like m/z 823.4 -> 791.4 are used. A similar fragmentation pattern would be expected for this compound.

2.5. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

Quantitative Data Summary (Representative)
ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Bias)± 15%

Experimental Workflow: LC-MS/MS Method

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with Internal Standard Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC LC Separation (C18 Column) Extract->LC MSMS Tandem MS Detection (MRM Mode) LC->MSMS PeakRatio Calculate Peak Area Ratios MSMS->PeakRatio Calibration Generate Calibration Curve PeakRatio->Calibration Quantify Quantify this compound Concentration PeakRatio->Quantify Calibration->Quantify

References

Application Notes and Protocols for the Development of Fce 22250 as a Potential Drug Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fce 22250 is a 3-azinomethylrifamycin, a semi-synthetic derivative of rifamycin (B1679328) SV, characterized by its prolonged in-vivo activity and good oral absorption.[1] As a member of the rifamycin class of antibiotics, its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase. Preclinical studies have indicated its potential as a potent antibacterial agent, particularly against Mycobacterium tuberculosis, demonstrating significantly higher efficacy than the cornerstone anti-tuberculosis drug, rifampicin, in murine models.[1]

These application notes provide a summary of the available data on this compound and detailed protocols for its preclinical evaluation.

Mechanism of Action

This compound, like other rifamycins, targets the β-subunit of the bacterial DNA-dependent RNA polymerase. By binding to this subunit, it sterically hinders the elongation of the nascent RNA chain, thereby inhibiting transcription and subsequent protein synthesis, ultimately leading to bacterial cell death. This action is highly specific to prokaryotic RNA polymerase, which accounts for the selective toxicity of this class of antibiotics against bacteria.

Signaling Pathway Diagram: Inhibition of Bacterial Transcription

cluster_bacterium Bacterial Cell Fce22250 This compound beta_subunit β-subunit Fce22250->beta_subunit Binds to mRNA mRNA transcript Protein Bacterial Proteins CellDeath Bacterial Cell Death Fce22250->CellDeath Inhibits transcription, leading to RNAP DNA-dependent RNA Polymerase (RNAP) RNAP->mRNA Transcription beta_subunit->RNAP Component of DNA Bacterial DNA DNA->RNAP Template for mRNA->Protein Translation Protein->CellDeath Essential for viability

Caption: this compound inhibits bacterial growth by binding to the β-subunit of RNA polymerase.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the reported findings and provide context with related compounds.

Table 1: In Vivo Efficacy of this compound against Mycobacterium tuberculosis

Parameter This compound Rifampicin Reference
Relative Efficacy ~14 times higher Standard [1]

| Dosing Regimen | Therapeutic when administered once every three weeks | Daily |[1] |

Table 2: In Vitro Activity of this compound and Related Rifamycins

Compound Organism MIC (µg/mL) Notes
This compound Mycobacterium tuberculosis H37Rv Data not available Reported to have high efficacy
This compound Acinetobacter baumannii Data not available Included in a comparative study
This compound Escherichia coli Data not available Included in a comparative study

| This compound | Klebsiella pneumoniae | Data not available | Included in a comparative study |

Table 3: Pharmacokinetic Profile of this compound in Animal Models

Species Administration Route Key Parameters Values
Rat Oral Good absorption Specific values (e.g., Cmax, Tmax, AUC, half-life) are not publicly available.
Dog Oral Good absorption Specific values are not publicly available.

| Mouse | Not specified | Long persistence | Specific values are not publicly available. |

Experimental Protocols

The following are detailed protocols for the preclinical evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against a panel of bacterial isolates using the broth microdilution method.

Experimental Workflow: MIC Determination

prep_compound Prepare this compound stock solution (e.g., in DMSO) serial_dilution Perform 2-fold serial dilutions in 96-well plate with broth prep_compound->serial_dilution add_inoculum Add inoculum to each well serial_dilution->add_inoculum prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->add_inoculum controls Include growth and sterility controls add_inoculum->controls incubation Incubate at 37°C for 18-24 hours (or longer for mycobacteria) controls->incubation read_results Determine MIC: Lowest concentration with no visible growth incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for general bacteria

  • Middlebrook 7H9 broth with OADC enrichment for mycobacteria

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

  • Controls: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria. For Mycobacterium tuberculosis, incubate for 7-14 days.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: In Vivo Efficacy in a Murine Tuberculosis Model

This protocol describes a murine model of tuberculosis to evaluate the in vivo efficacy of this compound.

Experimental Workflow: Murine Tuberculosis Efficacy Model

infection Infect mice with M. tuberculosis H37Rv (e.g., via aerosol or intravenous route) treatment_groups Establish treatment groups: - Vehicle control - Rifampicin - this compound (various doses/schedules) infection->treatment_groups treatment_period Administer treatment for a defined period (e.g., 4-8 weeks) treatment_groups->treatment_period monitoring Monitor animal weight and health treatment_period->monitoring euthanasia Euthanize mice at defined endpoints monitoring->euthanasia organ_harvest Harvest lungs and spleens euthanasia->organ_harvest cfu_enumeration Homogenize organs and plate serial dilutions on Middlebrook 7H11 agar (B569324) organ_harvest->cfu_enumeration data_analysis Count colonies after incubation and analyze bacterial load reduction cfu_enumeration->data_analysis

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model of TB.

Materials:

  • This compound

  • Rifampicin (as a positive control)

  • Appropriate vehicle for drug administration (e.g., for oral gavage)

  • BALB/c or C57BL/6 mice

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol infection chamber or materials for intravenous injection

  • Biosafety Level 3 (BSL-3) facilities

  • Middlebrook 7H11 agar plates

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.

  • Treatment Initiation: Begin treatment at a specified time post-infection (e.g., 14-21 days).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: Rifampicin (standard dose, e.g., 10 mg/kg daily)

    • Group 3-5: this compound at various doses and schedules (e.g., daily, once weekly, once every three weeks)

  • Treatment and Monitoring: Administer the compounds for a defined period (e.g., 4-8 weeks). Monitor the body weight and general health of the animals.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens.

  • Bacterial Load Determination: Homogenize the organs in sterile saline. Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

  • Data Analysis: Incubate the plates for 3-4 weeks at 37°C and count the number of colonies to determine the colony-forming units (CFU) per organ. Compare the CFU counts between the treatment groups and the vehicle control to assess efficacy.

Conclusion

This compound demonstrates significant potential as a long-acting antibacterial agent, particularly for the treatment of tuberculosis. The available data, though dated, suggests superior efficacy over rifampicin. Further investigation is warranted to fully characterize its antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and safety profile. The protocols provided herein offer a framework for the systematic evaluation of this compound as a clinical drug candidate.

References

Application Notes and Protocols for FCE 22250 in the Study of Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCE 22250 is a 3-azinomethylrifamycin, a class of antibiotics known for a broad spectrum of activity, including efficacy against mycobacteria.[1][2] Characterized by its long in-vivo persistence and good oral absorption, this compound and its derivatives have been evaluated for their antibacterial properties.[1][2] The primary mechanism of action for rifamycins (B7979662) is the inhibition of DNA-dependent RNA polymerase, a crucial enzyme for bacterial transcription. Resistance to this class of antibiotics is most commonly associated with mutations in the gene encoding the β-subunit of this enzyme, rpoB.

These application notes provide a framework for utilizing this compound as a case study for investigating bacterial resistance mechanisms, particularly in the context of rifamycin (B1679328) resistance. The provided protocols are standard methodologies that can be adapted to assess the activity of this compound against various bacterial strains and to explore the genetic basis of resistance.

Data Presentation

While specific quantitative data for this compound against a wide panel of resistant strains is limited in publicly available literature, the following table summarizes the in-vitro activity of a closely related derivative, FCE 22807, against Mycobacterium species. This data provides an insight into the potential antimicrobial profile of this compound.

Table 1: In-vitro Activity of FCE 22807 (a derivative of this compound) against Mycobacterium Species

OrganismCompoundMIC (μg/mL)Notes
M. microtiFCE 228072.5 times lower than Rifampin-
M. tuberculosisFCE 228072.5 times lower than RifampinNot particularly active against rifampicin-resistant strains.

MIC: Minimum Inhibitory Concentration

Signaling Pathways and Mechanisms

The primary mechanism of action of rifamycins like this compound is the inhibition of bacterial DNA-dependent RNA polymerase. Resistance predominantly arises from specific mutations in the rpoB gene, which lead to conformational changes in the RNA polymerase, thereby reducing the binding affinity of the antibiotic.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism FCE_22250 This compound RNAP DNA-dependent RNA Polymerase (RNAP) FCE_22250->RNAP Inhibits mRNA mRNA RNAP->mRNA Transcription rpoB rpoB gene rpoB->RNAP Encodes β-subunit Protein Essential Proteins mRNA->Protein Translation Cell Viability Cell Viability Protein->Cell Viability rpoB_mutated Mutated rpoB gene RNAP_altered Altered RNAP rpoB_mutated->RNAP_altered Encodes altered β-subunit Transcription Continues Transcription Continues RNAP_altered->Transcription Continues FCE_22250_res This compound FCE_22250_res->RNAP_altered Binding prevented

Caption: Mechanism of action of this compound and the primary resistance pathway.

Experimental Protocols

The following are detailed protocols for key experiments to study bacterial resistance mechanisms using this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into sterile broth.

    • Incubate the culture at the optimal temperature with shaking until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Prepare the final inoculum by diluting the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the test bacterium for 18-24 hours.

  • Reading the MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm.

start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Serial Dilution of this compound start->serial_dilution inoculate Inoculate Microplate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Time-Kill Assay

This assay is used to determine the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes

  • Appropriate sterile broth medium

  • Sterile saline or PBS

  • Agar plates

  • Incubator and shaking incubator

Protocol:

  • Preparation:

    • Prepare a bacterial inoculum as described in the MIC protocol, adjusted to approximately 1-5 x 10⁶ CFU/mL.

    • Prepare culture tubes with sterile broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube (no antibiotic).

  • Inoculation and Incubation:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate all tubes at the optimal temperature with shaking.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.

    • Perform serial dilutions of the aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

  • Colony Counting:

    • Incubate the plates at the optimal temperature for 24-48 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.

start Start prep_culture Prepare Bacterial Culture and Antibiotic Tubes start->prep_culture inoculate Inoculate Tubes prep_culture->inoculate incubate Incubate with Shaking inoculate->incubate sample Sample at Time Points incubate->sample sample->incubate Continue Incubation dilute_plate Serial Dilute and Plate sample->dilute_plate count Incubate and Count Colonies dilute_plate->count plot Plot Time-Kill Curve count->plot end End plot->end start Start with Resistant and Susceptible Isolates dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of rpoB gene dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel sequencing DNA Sequencing gel->sequencing Verify Product analysis Sequence Alignment and Analysis sequencing->analysis identify_mutations Identify rpoB Mutations analysis->identify_mutations end End identify_mutations->end

References

Troubleshooting & Optimization

Fce 22250 stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FCE 22250. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a 3-azinomethylrifamycin, a type of antibiotic.[1][2] It is characterized by its long-term persistence in the body and good oral absorption.[1][2] Its chemical formula is C44H58N4O12 and its CAS number is 86737-06-6.[3] this compound has shown superior efficacy against a broad spectrum of bacteria, including mycobacteria.[1][2]

Q2: What are the recommended storage conditions for this compound?

For short-term storage, it is recommended to keep this compound at room temperature in the continental US, though this may vary in other locations.[1] For long-term storage, specific conditions should be followed as recommended in the Certificate of Analysis provided by the supplier.[1] General stability testing guidelines for active pharmaceutical ingredients suggest long-term storage at 25°C ± 2°C with 60% RH ± 5% RH or 30°C ± 2°C with 65% RH ± 5% RH.

Q3: What are the potential stability issues with rifamycin-class antibiotics like this compound?

Rifamycins are known to be susceptible to degradation under certain conditions. The primary degradation pathways for this class of antibiotics often involve hydrolysis and oxidation. Factors that can influence stability include:

  • pH: Rifamycins can be unstable in acidic or alkaline solutions. Hydrolysis of the ansa-chain is a common degradation pathway.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.

  • Oxidizing agents: The hydroquinone/quinone moiety in the rifamycin (B1679328) structure is susceptible to oxidation.

While specific data for this compound is limited in publicly available literature, these general sensitivities of the rifamycin class should be considered during experimental design and execution.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in experiments.

This is a common issue that can arise from the degradation of the compound.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Preparation: Was the stock solution freshly prepared? If not, how was it stored and for how long?

    • Solvent: Was an appropriate solvent used? Ensure the solvent does not promote degradation.

    • Storage: Stock solutions should be stored in light-protected containers at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

  • Check Experimental Conditions:

    • pH of Media: Assess the pH of your experimental media. Buffering the solution to a neutral pH may be necessary if the compound is pH-sensitive.

    • Light Exposure: Minimize the exposure of this compound solutions and experimental setups to direct light. Use amber-colored vials or cover containers with aluminum foil.

    • Incubation Time and Temperature: Long incubation times at elevated temperatures can lead to significant degradation. Consider including a time-course experiment to assess compound stability under your specific experimental conditions.

  • Analytical Verification:

    • If possible, use an analytical method like High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of your this compound stock solution and samples from your experiment. This can directly confirm if degradation has occurred.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

The presence of additional peaks typically indicates the formation of degradation products.

Troubleshooting Steps:

  • Analyze Blank Samples: Run a blank sample (solvent or media without this compound) to rule out contamination from the solvent or other experimental components.

  • Stress Testing (Forced Degradation): To identify potential degradation products, you can perform forced degradation studies on a sample of this compound. This involves exposing the compound to harsh conditions to intentionally induce degradation.

    • Acid/Base Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature for a defined period.

    • Oxidation: Treat a solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H2O2).

    • Photodegradation: Expose a solution to UV light.

    • Thermal Degradation: Heat a solid or solution sample.

    • Analyze the stressed samples by HPLC or LC-MS to see if the unexpected peaks in your experimental samples match the degradation products formed under these stress conditions. This can help in identifying the degradation pathway.

  • Review Literature on Rifamycin Degradation: Research common degradation products of other rifamycins. This may provide clues as to the identity of the unknown peaks.

Data Presentation

Table 1: Stability of this compound Under Various Conditions (Hypothetical Data)

ConditionTime (hours)% this compound RemainingMajor Degradation Product(s)
0.1 N HCl at 60°C245%Hydrolysis Product A
0.1 N NaOH at 60°C230%Hydrolysis Product B
3% H2O2 at 25°C860%Oxidation Product C
UV Light (254 nm) at 25°C2475%Photodegradation Product D
80°C (Solid State)4890%Thermal Degradation Product E

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL. Store this stock solution protected from light at -20°C.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the relevant experimental buffer or media to the desired final concentration for your experiment.

  • Stability Study Setup:

    • Incubate the working solutions under the desired experimental conditions (e.g., different pH, temperatures, light exposure).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Analysis by HPLC:

    • Immediately analyze the collected aliquots by a validated reverse-phase HPLC method.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used for rifamycins.

    • Column: A C18 column is commonly employed.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Quantification: The percentage of this compound remaining at each time point is calculated by comparing the peak area at that time point to the peak area at time zero.

Mandatory Visualizations

Degradation_Pathway FCE_22250 This compound (Rifamycin Derivative) Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) FCE_22250->Hydrolysis Oxidation Oxidation (Presence of Oxidizing Agents) FCE_22250->Oxidation Photodegradation Photodegradation (Exposure to Light) FCE_22250->Photodegradation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Working_Solution Prepare Working Solutions in Media Stock_Solution->Working_Solution Incubation Incubate under Experimental Conditions Working_Solution->Incubation Sampling Collect Samples at Time Points Incubation->Sampling HPLC_Analysis Analyze by HPLC Sampling->HPLC_Analysis Data_Analysis Calculate % Remaining HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing this compound stability.

Troubleshooting_Tree Start Inconsistent Bioactivity? Check_Stock Check Stock Solution (Age, Storage, Solvent) Start->Check_Stock Yes Check_Conditions Check Experimental Conditions (pH, Light, Temp) Check_Stock->Check_Conditions No Issue Found Solution_Degraded Stock Solution Degraded Check_Stock->Solution_Degraded Issue Found Analytical_Verification Perform HPLC Analysis to Confirm Degradation Check_Conditions->Analytical_Verification No Issue Found Conditions_Harsh Experimental Conditions Causing Degradation Check_Conditions->Conditions_Harsh Issue Found Confirmed_Degradation Degradation Confirmed Analytical_Verification->Confirmed_Degradation

References

Technical Support Center: Fce 22250 Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Fce 22250. Our goal is to help you achieve consistent and optimal results in your experiments by addressing potential issues related to its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported bioavailability?

This compound is a 3-azinomethylrifamycin, a class of antibiotics known for their activity against mycobacteria.[1][2] Published research indicates that this compound is characterized by good oral absorption and a long persistence in animal models.[1][2] While specific bioavailability percentages from these initial studies are not detailed in the abstracts, the compound is noted for its favorable pharmacokinetic profile when administered orally.

Q2: My in-vivo experiments are showing lower than expected bioavailability for this compound. What are the potential causes?

Several factors could contribute to unexpectedly low bioavailability. These can be broadly categorized into issues with the formulation, the experimental animal model, or the analytical methodology. Consider the following:

  • Formulation:

    • Inadequate Solubilization: Is the compound fully dissolved in the vehicle? Precipitation of the compound prior to or after administration can drastically reduce absorption.

    • Vehicle Incompatibility: The chosen vehicle may not be optimal for this compound. For example, some vehicles can increase gastrointestinal transit time, potentially reducing the window for absorption.

    • Compound Stability: this compound may be degrading in the formulation, especially if prepared in advance.

  • Animal Model:

    • Gastrointestinal pH: The pH of the animal's stomach and intestines can affect the solubility and stability of the compound.

    • Food Effects: The presence or absence of food in the animal's stomach can significantly impact the absorption of many drugs.[3]

    • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

  • Analytical Methodology:

    • Sample Collection and Handling: Are blood samples being collected and processed correctly to prevent degradation of this compound?

    • Assay Sensitivity and Specificity: Is the analytical method (e.g., HPLC) validated for accurately quantifying this compound and its potential metabolites in the biological matrix?

Q3: What type of formulation is recommended for oral administration of this compound in preclinical studies?

While the specific formulations used in early this compound studies are not detailed in the provided abstracts, for poorly water-soluble compounds, lipid-based formulations are often a good starting point. These can include:

  • Simple Solutions: Dissolving the compound in a non-aqueous vehicle like PEG 400 or a mixture of solvents.

  • Lipid-Based Formulations: These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS). Such formulations can improve solubility and enhance absorption.

  • Suspensions: If the compound cannot be fully dissolved, a micronized suspension in a suitable vehicle can be used.

It is crucial to assess the solubility of this compound in various pharmaceutically acceptable vehicles to determine the most appropriate formulation strategy.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Rodent Studies
Potential Cause Troubleshooting Steps
Poor Solubility in Formulation 1. Solubility Screen: Determine the solubility of this compound in a panel of common oral vehicles (e.g., water, saline, PEG 400, propylene (B89431) glycol, vegetable oils, Labrasol®).2. Formulation Optimization: If solubility is low, consider co-solvents or lipid-based formulations. For example, a formulation of PEG 400 and Labrasol® (1:1 v/v) has been shown to improve the oral bioavailability of other poorly soluble compounds.
Compound Precipitation in GI Tract 1. In Vitro Precipitation Study: Simulate the dilution and pH change that occurs upon entry into the stomach and intestine to assess if the compound precipitates from the formulation.2. Use of Precipitation Inhibitors: If precipitation is observed, consider adding polymers like HPMC to the formulation to maintain a supersaturated state.
High First-Pass Metabolism 1. In Vitro Metabolism Assay: Incubate this compound with liver microsomes (rat, human) to assess its metabolic stability.2. Administer with an Inhibitor: In a non-clinical setting, co-dosing with a known inhibitor of relevant metabolic enzymes can help determine the extent of first-pass metabolism.
Food Effects 1. Fasted vs. Fed Study: Conduct pharmacokinetic studies in both fasted and fed animals to determine the impact of food on absorption.
Issue 2: Difficulty in Formulating a Stable and Consistent Oral Dose
Potential Cause Troubleshooting Steps
Chemical Instability in Vehicle 1. Forced Degradation Study: Expose the formulation to stress conditions (e.g., heat, light, acid, base) to identify potential degradation pathways.2. Real-Time Stability Study: Store the formulation at the intended storage conditions and analyze the concentration of this compound at various time points.
Physical Instability (e.g., crystallization, phase separation) 1. Visual Observation: Regularly inspect the formulation for any signs of physical changes.2. Particle Size Analysis (for suspensions): Monitor particle size over time to detect any crystal growth.

Experimental Protocols

Protocol 1: Screening for Optimal Oral Formulation Vehicle
  • Objective: To identify a vehicle that provides adequate solubility for this compound for oral dosing in preclinical species.

  • Materials: this compound, a selection of vehicles (e.g., PEG 400, propylene glycol, Labrasol®, Gelucire® 44/14, corn oil), analytical balance, vortex mixer, centrifuge, HPLC system.

  • Method:

    • Add an excess amount of this compound to a known volume of each vehicle in a separate vial.

    • Vortex each vial for 2 minutes and then shake at room temperature for 24 hours to ensure equilibrium.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis.

    • Quantify the concentration of this compound in the supernatant to determine its solubility in each vehicle.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the oral bioavailability of this compound from a selected formulation.

  • Materials: this compound formulation, Sprague-Dawley rats, oral gavage needles, blood collection supplies (e.g., tubes with anticoagulant), centrifuge, HPLC system.

  • Method:

    • Fast rats overnight (with access to water).

    • Administer a single intravenous (IV) dose of this compound to a control group to determine the area under the curve (AUC) for 100% bioavailability.

    • Administer a single oral dose of the this compound formulation to the test group via oral gavage.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process blood samples to obtain plasma and store frozen until analysis.

    • Analyze the concentration of this compound in plasma samples using a validated HPLC method.

    • Calculate pharmacokinetic parameters, including AUC, Cmax, and Tmax.

    • Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In-Vivo Testing cluster_data Data Interpretation solubility Solubility Screening formulation_prep Formulation Preparation solubility->formulation_prep stability Stability Assessment formulation_prep->stability dosing Oral Dosing stability->dosing sampling Blood Sampling dosing->sampling analysis Sample Analysis (HPLC) sampling->analysis pk_calc PK Analysis analysis->pk_calc bioavailability Calculate Bioavailability pk_calc->bioavailability troubleshoot Troubleshoot Issues bioavailability->troubleshoot troubleshooting_logic start Low Bioavailability Observed formulation_check Is the formulation clear and stable? start->formulation_check animal_check Are there potential animal model issues? formulation_check->animal_check Yes solubility_issue Investigate solubility and precipitation formulation_check->solubility_issue No analytical_check Is the analytical method validated? animal_check->analytical_check Yes metabolism_issue Assess first-pass metabolism animal_check->metabolism_issue No assay_issue Re-validate analytical method analytical_check->assay_issue No optimize_formulation Optimize Formulation analytical_check->optimize_formulation Yes solubility_issue->optimize_formulation metabolism_issue->optimize_formulation

References

Technical Support Center: Overcoming Fce 22250 Solubility Challenges in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Fce 22250 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a 3-azinomethylrifamycin, a class of antibiotics known for its broad-spectrum activity, particularly against mycobacteria.[1][2] Like many rifamycin (B1679328) derivatives, this compound is a large, complex molecule that can exhibit poor aqueous solubility. This can lead to challenges in preparing solutions for in vitro and in vivo assays, potentially causing compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the recommended solvents for dissolving this compound?

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue with poorly soluble compounds. The dramatic change in solvent polarity when diluting a DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

High concentrations of organic solvents like DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 1%, and ideally below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: Are there any alternative methods to improve the aqueous solubility of this compound?

Yes, for rifamycin-type compounds, several formulation strategies can be employed to enhance aqueous solubility. These include the use of co-solvents, surfactants, and encapsulating agents. For in vivo studies, formulations with agents like Tween 80, polyethylene (B3416737) glycol (PEG), and carboxymethyl cellulose (B213188) have been suggested for compounds with low water solubility.

Data Presentation: Solubility of a Related Rifamycin

As quantitative solubility data for this compound is not publicly available, the following table provides data for a structurally related compound, Rifamycin SV, to offer a general guideline.

Solvent/SystemSolubility
Ethanol (B145695)~30 mg/mL
DMSO~30 mg/mL
Dimethyl formamide (B127407) (DMF)~30 mg/mL
1:3 solution of Ethanol:PBS (pH 7.2)~0.25 mg/mL
WaterSparingly soluble

Note: This data is for Rifamycin SV and should be used as an estimate for this compound. It is highly recommended to perform your own solubility tests.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution into aqueous buffer.

This guide will walk you through a systematic approach to troubleshoot and overcome this common solubility challenge.

Troubleshooting_Workflow start Start: this compound Precipitation in Aqueous Buffer check_stock Step 1: Verify Stock Solution Is the stock solution clear? Has it been stored correctly? start->check_stock optimize_dilution Step 2: Optimize Dilution Protocol - Vigorously vortex/mix during dilution - Add stock to buffer slowly - Warm the buffer slightly check_stock->optimize_dilution Stock is clear reduce_concentration Step 3: Lower Final Concentration Is the target concentration too high? Try a lower final concentration. optimize_dilution->reduce_concentration Precipitation persists cosolvent_surfactant Step 4: Use Co-solvents or Surfactants - Add a small amount of a water-miscible  co-solvent (e.g., ethanol). - Include a non-ionic surfactant  (e.g., Tween 80, Pluronic F-68). reduce_concentration->cosolvent_surfactant Precipitation persists success Success: Clear Solution cosolvent_surfactant->success Solution is clear fail Further Optimization Needed (e.g., formulation development) cosolvent_surfactant->fail Precipitation persists start_legend Problem step_legend Troubleshooting Step success_legend Resolution further_action_legend Further Action

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated balance

  • Procedure:

    • Determine the molecular weight of this compound.

    • Weigh out the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol aims to minimize precipitation when diluting the DMSO stock solution into an aqueous cell culture medium.

InVitro_Workflow start Start: Prepare Working Solution thaw_stock 1. Thaw 10 mM DMSO Stock Solution start->thaw_stock intermediate_dilution 2. Prepare Intermediate Dilution in Cell Culture Medium thaw_stock->intermediate_dilution vortex_mix Vortex/Mix Vigorously at Each Step thaw_stock->vortex_mix final_dilution 3. Add Intermediate Dilution to Cells in Culture Medium intermediate_dilution->final_dilution intermediate_dilution->vortex_mix final_dilution->vortex_mix end Final Concentration Achieved final_dilution->end Signaling_Pathway Fce22250 This compound Inhibition Inhibition Fce22250->Inhibition RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Transcription Transcription (RNA Synthesis) RNAP->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Inhibition->RNAP Binds to β-subunit

References

FCE 22250 Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibiotic Fce 22250.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a long-acting, orally absorbed 3-azinomethylrifamycin antibiotic.[1][2] It demonstrates efficacy against a broad spectrum of bacteria, including mycobacteria.[1][2]

Q2: What is the primary mechanism of action of this compound?

As a rifamycin (B1679328) derivative, this compound's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which is essential for transcription and protein synthesis. This action ultimately leads to bacterial cell death.

Q3: What are the common sources of experimental variability when working with this compound?

Experimental variability can arise from several factors, including:

  • Compound Stability and Storage: Improper storage can lead to degradation of the compound.

  • Drug Concentration and Solubility: Inaccurate preparation of stock solutions or issues with solubility can affect the effective concentration in assays.

  • Bacterial Strain and Growth Phase: Different bacterial strains may exhibit varying sensitivity, and the growth phase of the bacteria at the time of the experiment can impact results.

  • Assay Conditions: Variations in media, incubation time, and temperature can all contribute to variability.

  • In Vivo Model Systems: In animal studies, factors such as animal health, drug metabolism, and formulation can introduce variability.[2]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inaccurate Drug Concentration - Verify the correct molecular weight and purity of the this compound batch. - Prepare fresh stock solutions and perform serial dilutions carefully. - Use a validated method to confirm the concentration of the stock solution (e.g., spectrophotometry).
Bacterial Inoculum Variability - Standardize the inoculum preparation method (e.g., McFarland standards). - Use bacteria from the same growth phase for each experiment (typically mid-logarithmic phase).
Assay Condition Fluctuations - Ensure consistent incubation temperature and time. - Use the same batch of growth media for all experiments being compared. - Calibrate all equipment (pipettes, incubators) regularly.
Compound Instability - Store this compound according to the manufacturer's recommendations, protected from light and moisture.[1] - Prepare fresh dilutions from the stock solution for each experiment.
Issue 2: Poor Oral Bioavailability in Animal Models

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Formulation Issues - Optimize the vehicle for oral administration to improve solubility and absorption. - Consider micronization of the compound to increase surface area.
Animal Fasting State - Standardize the fasting period for animals before dosing, as food can affect drug absorption.
Gastrointestinal Tract Instability - Assess the stability of this compound in simulated gastric and intestinal fluids.
Metabolism Differences - Investigate potential species-specific differences in first-pass metabolism.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using appropriate growth medium.

  • Prepare Bacterial Inoculum: Culture the bacterial strain of interest to the mid-logarithmic growth phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Fce22250_Mechanism_of_Action cluster_bacterium Bacterial Cell Fce22250 This compound RNAP DNA-dependent RNA Polymerase Fce22250->RNAP Inhibits Transcription Transcription RNAP->Transcription Catalyzes DNA Bacterial DNA DNA->Transcription Template mRNA mRNA Transcription->mRNA Produces Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Troubleshooting_Workflow Start Experimental Variability Observed Check_Reagents Verify Compound Stability and Concentration Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Culture Standardize Bacterial Culture and Inoculum Start->Check_Culture Reagents_OK Reagents Verified Check_Reagents->Reagents_OK Protocol_OK Protocol Consistent Check_Protocol->Protocol_OK Culture_OK Culture Standardized Check_Culture->Culture_OK Reagents_OK->Protocol_OK Protocol_OK->Culture_OK Isolate_Variable Isolate and Test Single Variable Culture_OK->Isolate_Variable Consult_Literature Consult Literature for Similar Issues Isolate_Variable->Consult_Literature If unresolved Resolved Issue Resolved Isolate_Variable->Resolved Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: A logical workflow for troubleshooting experimental variability.

References

Optimizing Rifamycin-Class Compound Concentrations for In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro studies involving rifamycin-class compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for rifamycin-class antibiotics like Fce 22250?

A1: Rifamycins (B7979662), including this compound, are potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase.[1][] They bind specifically to the beta subunit of this enzyme, which physically obstructs the path of the elongating RNA transcript, thereby halting protein synthesis and leading to bacterial cell death.[][3] This mechanism is highly specific to prokaryotic RNA polymerase, with a significantly lower affinity for the equivalent enzyme in eukaryotic cells, rendering them 100 to 10,000 times less sensitive.[4]

Q2: Can rifamycin-class compounds exhibit cytotoxicity in eukaryotic cells?

A2: Yes, at higher concentrations, rifamycins can be cytotoxic to eukaryotic cells. The sensitivity to these compounds can vary significantly depending on the cell type and the duration of exposure. For instance, a study on rifampicin (B610482) demonstrated that cell viability remained above 70% for concentrations up to 50 µg/mL in primary keratinocytes, fibroblasts, and immortalized HaCaT and 3T3 cell lines over a 72-hour period. However, a significant drop in viability was observed at a concentration of 200 µg/mL. Another study on human osteoblast-like cells reported that rifampicin could inhibit cell proliferation at concentrations as low as 3 to 7 µg/mL.

Q3: What is a recommended starting concentration for in vitro cytotoxicity testing of a rifamycin-class compound?

A3: A sensible approach is to start with a broad range of concentrations to determine the cytotoxic profile for your specific cell line. A typical starting range for a rifamycin-like compound could be from 0 µg/mL (as a negative control) up to 200 µg/mL. Based on existing data for rifampicin, it is advisable to include several concentrations below 50 µg/mL to identify the optimal non-toxic concentration.

Q4: How should I prepare a stock solution of a rifamycin-class compound for in vitro studies?

A4: Rifamycin (B1679328) compounds are often poorly soluble in water. A common practice is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a 2 mg/mL stock solution of rifampicin can be prepared by first dissolving the compound in a small volume of DMSO and then bringing it to the final volume with the appropriate cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Cell Death at Low Concentrations The specific cell line is highly sensitive to the compound.Perform a more granular dose-response curve with narrower concentration intervals at the lower end of the spectrum.
The compound is degrading in the culture medium.Prepare fresh stock solutions and treatment media for each experiment. Protect solutions from light, as some rifamycins are light-sensitive.
Inconsistent or Non-reproducible Results Inconsistent seeding density of cells.Ensure a uniform cell suspension and accurate cell counting before seeding plates.
The compound has off-target effects on cellular metabolism.If possible, design control experiments to assess the impact of the compound on key cellular functions unrelated to your primary endpoint. Consider running experiments without the compound as a baseline.
Contamination in Cell Cultures Bacterial contamination is being masked by the antibiotic properties of the compound.Maintain strict aseptic techniques. Periodically culture cells in antibiotic-free medium to check for underlying contamination.
Fungal or mycoplasma contamination.Use appropriate antifungal or anti-mycoplasma agents if necessary, and regularly test cell lines for mycoplasma.

Quantitative Data Summary

The following tables summarize cytotoxicity data for rifampicin from in vitro studies on various eukaryotic cell lines. This data can serve as a reference point for designing experiments with this compound.

Table 1: Rifampicin Cytotoxicity in Skin and Fibroblast Cell Lines

Cell LineConcentration (µg/mL)Time Point (hours)Cell Viability (%)
Primary Keratinocytes 5072> 70%
20048~27%
Primary Fibroblasts 5072> 70%
20072< 70%
HaCaT (Immortalized Keratinocytes) 5072> 70%
20072< 70%
3T3 (Immortalized Fibroblasts) 5072> 70%
20048< 70%

Table 2: Effect of Rifampicin on Human Osteoblast-Like Cells

Effect MeasuredSignificant Inhibition Concentration (µg/mL)
Cell Proliferation (³H-thymidine incorporation) 3
Alkaline Phosphatase (ALP) Activity 7

Experimental Protocols

Protocol: Determining the Optimal Non-Toxic Concentration of a Rifamycin-Class Compound

Objective: To identify the highest concentration of the test compound that does not significantly impact the viability of a specific eukaryotic cell line over a defined period.

Materials:

  • Test compound (e.g., this compound)

  • Appropriate eukaryotic cell line

  • Complete cell culture medium

  • Multi-well tissue culture plates (e.g., 96-well)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, XTT, or a live/dead cell staining kit)

  • Microplate reader (if applicable)

Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed the cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 30-50% confluency within 24 hours).

    • Incubate the plate overnight to allow cells to attach.

  • Preparation of Treatment Media:

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment:

    • After the overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared treatment media to the respective wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • Assessment of Cell Viability:

    • At the end of each time point, assess cell viability using a standard method such as the MTT assay.

    • Follow the manufacturer's protocol for the chosen viability assay.

  • Data Analysis:

    • Calculate the percentage of viable cells for each concentration relative to the untreated control (0 µg/mL).

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • The optimal non-toxic concentration is the highest concentration that does not result in a statistically significant decrease in cell viability compared to the untreated control.

Visualizations

Mechanism of Action of Rifamycins cluster_bacterium Bacterial Cell RNAP DNA-dependent RNA Polymerase (β-subunit) RNA Elongating RNA RNAP->RNA RNA Elongation RNAP->block DNA Bacterial DNA DNA->RNAP Transcription Initiation Ribosome Ribosome RNA->Ribosome Protein Essential Proteins Ribosome->Protein Rifamycin Rifamycin Compound (e.g., this compound) Rifamycin->RNAP Binds to β-subunit block->RNA Steric Occlusion (Elongation Blocked)

Caption: Mechanism of action of rifamycin antibiotics.

Experimental Workflow for Determining Optimal Concentration start Start seed_cells Seed Eukaryotic Cells in 96-well Plate start->seed_cells incubate_attach Incubate Overnight (Allow Attachment) seed_cells->incubate_attach prepare_compound Prepare Serial Dilutions of Test Compound incubate_attach->prepare_compound treat_cells Treat Cells with Compound Dilutions prepare_compound->treat_cells incubate_exposure Incubate for Desired Time Points (24, 48, 72h) treat_cells->incubate_exposure viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_exposure->viability_assay data_analysis Analyze Data: Calculate % Viability viability_assay->data_analysis determine_conc Determine Highest Non-Toxic Concentration data_analysis->determine_conc end End determine_conc->end

Caption: Workflow for optimizing in vitro concentration.

Troubleshooting Logic for In Vitro Experiments start Inconsistent or Unexpected Results check_cytotoxicity Is high cytotoxicity observed at low doses? start->check_cytotoxicity check_variability Are results variable between replicates? start->check_variability check_contamination Is there evidence of contamination? start->check_contamination check_cytotoxicity->check_variability No solution_cytotoxicity Refine dose-response curve with lower concentrations. Verify compound stability. check_cytotoxicity->solution_cytotoxicity Yes check_variability->check_contamination No solution_variability Review cell seeding protocol. Ensure homogenous cell suspension. Check for off-target effects. check_variability->solution_variability Yes solution_contamination Implement stricter aseptic technique. Perform mycoplasma testing. Culture in antibiotic-free medium. check_contamination->solution_contamination Yes

References

Fce 22250 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fce 22250. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies to mitigate them during your experiments.

This compound is a 3-azinomethylrifamycin with potent antibacterial activity.[1][2] As with any compound, understanding and addressing potential off-target effects is crucial for accurate experimental interpretation and preclinical development. This guide provides information based on the known pharmacology of the rifamycin (B1679328) class of antibiotics, to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, like other rifamycins (B7979662), is expected to exert its antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase. This enzyme is essential for transcription in bacteria. By binding to the β-subunit of this polymerase, this compound can block RNA synthesis, leading to bacterial cell death.

Q2: What are the potential off-target effects of this compound?

While specific off-target effects for this compound have not been extensively documented in publicly available literature, the rifamycin class of antibiotics is known to have several off-target liabilities. The most significant of these are:

  • Hepatotoxicity: Liver injury is a known, though uncommon, adverse effect of some rifamycins like rifampin.[3][4][5] This can range from transient elevations in liver enzymes to more severe, symptomatic hepatitis.[3]

  • Drug-Drug Interactions: Rifamycins are potent inducers of hepatic cytochrome P-450 (CYP450) enzymes.[6] This can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy.[6][7]

  • Immunoallergic Reactions: Hypersensitivity reactions, including rash, fever, and in rare cases, more severe syndromes like hemolytic anemia or acute renal failure, have been associated with intermittent rifampin therapy.[4][5]

  • Gastrointestinal Disturbances: Common, less severe side effects of rifamycins can include heartburn, nausea, vomiting, and diarrhea.[6]

Q3: How can I assess the potential for hepatotoxicity of this compound in my in vitro or in vivo experiments?

To assess the potential hepatotoxicity of this compound, a combination of in vitro and in vivo studies is recommended. In vitro, you can use primary hepatocytes or liver-derived cell lines (e.g., HepG2) to evaluate cytotoxicity, changes in liver enzyme leakage (e.g., ALT, AST), and induction of cellular stress pathways. For in vivo studies in animal models, monitoring serum levels of liver enzymes and histopathological examination of liver tissue are standard approaches.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected decrease in the efficacy of a co-administered compound in an in vivo study. Induction of Cytochrome P450 Enzymes: this compound may be inducing the metabolism of the co-administered drug, leading to lower plasma concentrations and reduced efficacy.1. Review the literature for known CYP450 metabolism of the co-administered drug. 2. Perform a drug-drug interaction study to measure the plasma concentration of the co-administered drug in the presence and absence of this compound. 3. Consider using a known inhibitor of the relevant CYP450 enzyme as a control to confirm the mechanism.
Elevated liver enzymes (ALT, AST) in the plasma of animals treated with this compound. Hepatotoxicity: this compound may be causing direct or indirect liver injury.1. Perform a dose-response and time-course study to characterize the hepatotoxicity. 2. Conduct histopathological analysis of liver tissue to assess for signs of necrosis, inflammation, or other damage. 3. In vitro, assess the cytotoxicity of this compound in primary hepatocytes or HepG2 cells.
Inconsistent or unexpected results in cell-based assays. Off-target cellular effects: this compound may be interacting with cellular targets other than the intended bacterial RNA polymerase, leading to confounding effects.1. Perform a counterscreen against a panel of host cell targets (e.g., kinases, GPCRs) to identify potential off-target interactions. 2. Use a structurally related but inactive analogue of this compound as a negative control in your assays. 3. Employ orthogonal assays that measure the same biological endpoint through different mechanisms to confirm your findings.

Data Presentation: Potential Drug-Drug Interactions of Rifamycins

The following table summarizes common drug-drug interactions observed with rifamycins due to the induction of CYP450 enzymes. This information can serve as a guide for planning in vivo experiments involving this compound and co-administered drugs.

Drug Class Examples Potential Interaction with Rifamycins Clinical Recommendation
Anticoagulants Warfarin, DabigatranDecreased serum concentrations and efficacy.Monitor INR frequently for warfarin; consider alternative anticoagulants.[8]
Anticonvulsants Phenytoin, CarbamazepineDecreased serum concentrations and efficacy.Therapeutic drug monitoring and dose adjustment may be required.[8]
Antihypertensives Calcium channel blockers (e.g., Nifedipine)Decreased serum concentrations and efficacy.Increased blood pressure monitoring and potential dose adjustment.[8]
Hormonal Contraceptives Oral contraceptivesDecreased serum concentrations and efficacy.Advise the use of a barrier method of contraception.[8]
Immunosuppressants Cyclosporine, TacrolimusDecreased serum concentrations and efficacy.Therapeutic drug monitoring and dose adjustment are crucial.[6]
Antifungals (Azoles) Fluconazole, ItraconazoleDecreased serum concentrations of the antifungal.Co-administration may lead to subtherapeutic azole concentrations.[8]
Opioid Analgesics MethadoneDecreased serum concentrations, potentially leading to withdrawal.Dose adjustment and close monitoring are necessary.[8]

Experimental Protocols

Protocol 1: In Vitro Assessment of Hepatotoxicity using Primary Hepatocytes

Objective: To determine the cytotoxic potential of this compound on primary hepatocytes.

Methodology:

  • Cell Culture: Isolate primary hepatocytes from a relevant species (e.g., rat, human) using a collagenase perfusion method. Plate the cells on collagen-coated plates in appropriate hepatocyte culture medium.

  • Compound Treatment: After allowing the cells to attach and form a monolayer (typically 24 hours), treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a known hepatotoxin (e.g., acetaminophen) as a positive control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, and 72 hours).

  • Cytotoxicity Assessment:

    • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.

    • MTT/WST-1 Assay: Assess cell viability by measuring mitochondrial dehydrogenase activity.

    • ALT/AST Assay: Measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture supernatant.

  • Data Analysis: Calculate the IC50 value for cytotoxicity for this compound at each time point. Compare the enzyme leakage at different concentrations to the vehicle control.

Protocol 2: In Vivo Assessment of Cytochrome P450 Induction

Objective: To evaluate the potential of this compound to induce CYP450 enzymes in an animal model.

Methodology:

  • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

  • Dosing: Administer this compound orally or via the intended route of administration for a set period (e.g., 3-7 days). Include a vehicle control group and a positive control group treated with a known CYP450 inducer (e.g., phenobarbital (B1680315) or rifampin).

  • Microsome Isolation: At the end of the treatment period, euthanize the animals and isolate liver microsomes by differential centrifugation.

  • Enzyme Activity Assays:

    • Measure the activity of specific CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) using isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam for CYP3A4).

    • Incubate the microsomes with the probe substrate and an NADPH-generating system.

    • Quantify the formation of the specific metabolite using LC-MS/MS.

  • Protein Quantification: Determine the protein concentration of the microsomal preparations (e.g., using a BCA assay).

  • Data Analysis: Normalize the enzyme activity to the protein concentration. Compare the CYP450 activity in the this compound-treated group to the vehicle control group to determine the fold-induction.

Visualizations

Fce_22250_Mechanism_of_Action This compound Mechanism of Action This compound This compound Bacterial DNA-dependent RNA Polymerase (β-subunit) Bacterial DNA-dependent RNA Polymerase (β-subunit) This compound->Bacterial DNA-dependent RNA Polymerase (β-subunit) Binds to Inhibition of Transcription Inhibition of Transcription Bacterial DNA-dependent RNA Polymerase (β-subunit)->Inhibition of Transcription Leads to Bacterial Cell Death Bacterial Cell Death Inhibition of Transcription->Bacterial Cell Death

Caption: this compound's primary antibacterial mechanism.

Rifamycin_Off_Target_Effects Potential Off-Target Effects of Rifamycins cluster_direct_effects Direct Cellular Effects cluster_indirect_effects Indirect Systemic Effects Rifamycin Compound (e.g., this compound) Rifamycin Compound (e.g., this compound) Hepatocytes Hepatocytes Rifamycin Compound (e.g., this compound)->Hepatocytes Direct or indirect interaction Pregnane X Receptor (PXR) Pregnane X Receptor (PXR) Rifamycin Compound (e.g., this compound)->Pregnane X Receptor (PXR) Activates Hepatotoxicity Hepatotoxicity Hepatocytes->Hepatotoxicity CYP450 Gene Transcription CYP450 Gene Transcription Pregnane X Receptor (PXR)->CYP450 Gene Transcription Induces Increased CYP450 Enzyme Levels Increased CYP450 Enzyme Levels CYP450 Gene Transcription->Increased CYP450 Enzyme Levels Accelerated Metabolism of Co-administered Drugs Accelerated Metabolism of Co-administered Drugs Increased CYP450 Enzyme Levels->Accelerated Metabolism of Co-administered Drugs Decreased Efficacy Decreased Efficacy Accelerated Metabolism of Co-administered Drugs->Decreased Efficacy

Caption: Key potential off-target pathways for rifamycins.

References

Technical Support Center: Fce 22250 Compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of the Fce 22250 compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a 3-azinomethylrifamycin, a derivative of the rifamycin (B1679328) class of antibiotics. It is recognized for its broad-spectrum antibacterial activity, particularly against mycobacteria, good oral absorption, and long persistence in vivo.

Q2: What is the mechanism of action of this compound?

A2: As a member of the rifamycin class, this compound functions by inhibiting the bacterial DNA-dependent RNA polymerase.[1][2] Specifically, it binds to the β-subunit of this enzyme, which prevents the elongation of messenger RNA chains and thereby halts protein synthesis, ultimately leading to bacterial cell death.[2]

Q3: What are the primary applications of this compound in research?

A3: this compound is primarily used in in vitro and in vivo studies to investigate its efficacy against a wide range of bacteria, including resistant strains. Its long-acting nature makes it a compound of interest for developing new antibacterial therapies.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is recommended to wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety goggles with side shields. For handling the compound in powdered form outside of a certified chemical fume hood, a suitable respirator (e.g., N95 or higher) is advised to prevent inhalation.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and ensure accurate experimental results. The following guidelines are based on best practices for the rifamycin class of antibiotics.

Storage Conditions

For optimal stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage (≥ 4 years).[1]Minimizes degradation over extended periods.
Shipped at room temperature for short-term transport.[1]Stable for short durations at ambient temperatures.
Light Protect from light.Rifamycin compounds can be light-sensitive.
Container Keep in a tightly closed, clearly labeled container.Prevents contamination and degradation from moisture and air.
Environment Store in a dry, well-ventilated place.Avoids moisture absorption and potential degradation.
Handling Procedures

Adherence to safe laboratory practices is essential when working with this compound.

  • Engineering Controls : Handle the compound, especially in its powdered form, in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE as outlined in the FAQ section.

  • Hygiene : Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory area.

  • Disposal : Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Preparing a Stock Solution

The solubility of this compound is expected to be similar to other rifamycin derivatives. The following table provides solubility data for the related compound, Rifamycin SV, which can be used as a guide.

SolventSolubility (Rifamycin SV)
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculate the required mass: The molecular weight of this compound is 834.95 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 834.95 g/mol = 0.00835 g = 8.35 mg

  • Weigh the compound: Accurately weigh 8.35 mg of this compound powder.

  • Dissolve in DMSO: Add 1 mL of high-purity DMSO to the powder.

  • Ensure complete dissolution: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

  • Prepare bacterial inoculum:

    • Aseptically select several colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare compound dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to obtain the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria without the compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Visual Guides

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Fce22250_Mechanism_of_Action cluster_bacterium Bacterial Cell Fce22250 This compound RNAP DNA-dependent RNA Polymerase (RNAP) Fce22250->RNAP Binds to β-subunit mRNA mRNA RNAP->mRNA Elongation (Blocked) DNA Bacterial DNA DNA->RNAP Transcription Ribosome Ribosome mRNA->Ribosome Translation Protein Bacterial Proteins Ribosome->Protein Synthesis (Inhibited) MIC_Workflow arrow arrow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Add Bacterial Inoculum to each well A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 35-37°C for 16-20 hours C->D E Read Results: Determine MIC D->E

References

Technical Support Center: Fce 22250 Cytotoxicity Assessment and Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific cytotoxicity of Fce 22250 is limited. This guide provides a general framework and best practices for assessing and mitigating cytotoxicity for a novel compound, using this compound as a hypothetical example. The protocols and troubleshooting advice are based on established cell biology and toxicology methods.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the cytotoxicity of a new compound like this compound?

The initial step is to determine the compound's effect on cell viability using a range of concentrations. This is typically done using a rapid and cost-effective assay like the MTT or MTS assay, which measures metabolic activity as an indicator of cell viability. The goal is to establish a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Q2: My MTT assay results show high variability between replicates. What could be the cause?

High variability in MTT assays can stem from several factors:

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during cell plating.

  • Inconsistent incubation times: Adhere strictly to the protocol's incubation times for both compound exposure and MTT reagent.

  • Contamination: Check for microbial contamination in your cell cultures.

  • Compound precipitation: Visually inspect the wells for any signs of the compound precipitating out of the solution, especially at higher concentrations.

  • Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate reagent and compound addition.

Q3: How can I differentiate between apoptosis and necrosis as the mode of cell death induced by this compound?

Several methods can distinguish between apoptosis and necrosis:

  • Flow Cytometry with Annexin V and Propidium (B1200493) Iodide (PI) staining: This is a common method where Annexin V stains early apoptotic cells and PI stains late apoptotic and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3, -7) can indicate apoptosis.

  • LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of membrane damage, which is characteristic of necrosis.[1]

  • Morphological Analysis: Using microscopy to observe classic apoptotic features (cell shrinkage, membrane blebbing, chromatin condensation) or necrotic features (cell swelling, membrane rupture).

Q4: I observe a decrease in cell number after treatment, but my apoptosis assays are negative. What other mechanisms could be at play?

If apoptosis is not the primary mechanism, consider these possibilities:

  • Cell Cycle Arrest: The compound might be halting cell proliferation at a specific phase of the cell cycle without immediately inducing cell death. This can be investigated using flow cytometry with DNA content staining (e.g., propidium iodide).[2]

  • Necrosis or other forms of programmed cell death: As mentioned, an LDH assay can help determine if necrosis is occurring.

  • Senescence: The compound could be inducing a state of irreversible cell cycle arrest known as senescence.[3] This can be assessed by looking for markers like senescence-associated β-galactosidase activity.

Q5: What are some general strategies to reduce the cytotoxicity of a promising compound?

Reducing cytotoxicity often involves modifying the compound's chemical structure or its delivery method:

  • Chemical Modification: Synthesize and test analogs of the compound to identify modifications that reduce toxicity while retaining the desired activity.

  • Drug Delivery Systems: Encapsulating the compound in nanoparticles, liposomes, or other delivery vehicles can alter its biodistribution and reduce off-target toxicity.

  • Combination Therapy: Using the compound at a lower, less toxic concentration in combination with another agent that has a synergistic effect.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values
Symptom Possible Cause Suggested Solution
IC50 value varies significantly between experiments.Cell passage number and health.Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Inaccurate compound concentration.Prepare fresh stock solutions of the compound for each experiment. Verify the solvent is not contributing to cytotoxicity.
Fluctuations in incubator conditions (CO2, temperature, humidity).Ensure the incubator is properly calibrated and maintained. Avoid frequent opening of the incubator door.
Guide 2: High Background in Cytotoxicity Assays
Symptom Possible Cause Suggested Solution
High signal in "no cell" control wells in an LDH assay.Serum in the culture medium contains LDH.Use a serum-free medium for the assay period or use a control medium with serum to subtract the background.
High background fluorescence in a plate reader-based assay.Autofluorescence of the compound or culture medium.Run a control plate with the compound in the medium without cells to measure and subtract the background fluorescence.
Phenol (B47542) red in the medium can interfere with some colorimetric assays.Use phenol red-free medium for the duration of the assay.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Incubate overnight at -20°C.[2]

  • Staining: Wash the fixed cells with PBS. Resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.[2]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.[2]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Cell Line A (e.g., HeLa)502510
Cell Line B (e.g., A549)754020
Normal Cell Line (e.g., HDF)>100>10080

Table 2: Hypothetical Results of Apoptosis vs. Necrosis Analysis (48h Treatment)

This compound (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)% Necrosis (LDH Release)
0 (Control)2.11.55
1015.35.28
2535.812.410
5050.225.115

Visualizations

Experimental_Workflow cluster_initial Initial Cytotoxicity Screening cluster_mechanism Mechanism of Action cluster_reduction Cytotoxicity Reduction start Dose-Response with this compound ic50 Determine IC50 (e.g., MTT Assay) start->ic50 apoptosis Apoptosis vs. Necrosis (Annexin V/PI, LDH) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle modification Chemical Modification apoptosis->modification delivery Drug Delivery System apoptosis->delivery

Caption: Workflow for assessing and mitigating cytotoxicity.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family Regulation (Bax/Bak vs. Bcl-2/Bcl-xL) stress->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic and extrinsic apoptosis pathways.

Cell_Cycle_Checkpoints G1 G1 Phase G1_S_checkpoint G1/S Checkpoint (DNA Damage) G1->G1_S_checkpoint S S Phase G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint (DNA Damage) G2->G2_M_checkpoint M M Phase M->G1 G1_S_checkpoint->G1 Arrest G1_S_checkpoint->S Proceed G2_M_checkpoint->G2 Arrest G2_M_checkpoint->M Proceed

References

Refining Fce 22250 Delivery Methods In Vivo: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the promising antibacterial agent Fce 22250, optimizing its delivery in vivo is crucial for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies.

Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for specific issues that may arise during your experiments with this compound.

Formulation and Administration

Q1: My this compound is not dissolving properly for in vivo administration. What solvents or formulations can I use?

A1: this compound, like many rifamycin (B1679328) derivatives, has low water solubility. Here are some common formulations to improve its solubility for in vivo use. It is recommended to test these formulations with a small amount of your compound first. Always use freshly prepared formulations for optimal results.

  • For Injection (IP/IV/IM/SC):

    • DMSO-based: A common starting point is a mixture of DMSO, Tween 80, and saline. A typical ratio is 10% DMSO, 5% Tween 80, and 85% saline.

    • PEG400-based: Polyethylene glycol 400 (PEG400) can be used as a solvent.

  • For Oral Administration (Gavage):

    • Suspensions: this compound can be suspended in 0.2% Carboxymethyl cellulose (B213188) (CMC).

    • With Surfactants: A combination of 0.25% Tween 80 and 0.5% CMC can also be effective.

    • Food Mixing: For some studies, mixing the compound with powdered food can be a suitable method.

Q2: I'm observing precipitation of this compound after preparing my formulation. How can I prevent this?

A2: Precipitation can be a significant issue. Here are some troubleshooting steps:

  • Sonication: Gently sonicate the solution to aid dissolution.

  • Warming: Slightly warming the vehicle before adding this compound can sometimes improve solubility. However, be cautious about the compound's stability at higher temperatures.

  • pH Adjustment: The solubility of some compounds is pH-dependent. You can cautiously try to adjust the pH of your formulation, but this should be done with a thorough understanding of this compound's chemical properties.

  • Fresh Preparation: As mentioned, always prepare the formulation immediately before administration to minimize the chance of precipitation over time.

Q3: What is the recommended route of administration for this compound in mice?

A3: this compound has been noted for its good oral absorption.[1][2] Therefore, oral gavage is a primary and effective route of administration. However, other parenteral routes such as intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) injections can also be used depending on the experimental design and desired pharmacokinetic profile. The rate of absorption generally follows this order: IV > IP > IM > SC > PO.

Efficacy and Dosing

Q4: I am not observing the expected therapeutic effect in my animal model. What could be the reasons?

A4: Several factors could contribute to a lack of efficacy:

  • Poor Bioavailability: Even with good oral absorption, factors like co-administration of other drugs or the specific formulation can affect bioavailability. For rifamycins (B7979662), decomposition in the acidic environment of the stomach can be a concern, potentially reducing the amount of active drug absorbed.

  • Incorrect Dosing: Ensure your dose is appropriate for the model. This compound has shown an efficacy 14 times higher than rifampicin (B610482) in a mouse model of tuberculosis.[2] This suggests that lower doses compared to rifampicin might be effective, but dose-response studies are crucial.

  • Metabolism: Rifamycins are known to interact with the pregnane (B1235032) X receptor (PXR), which can induce the expression of metabolic enzymes like cytochrome P450s (e.g., CYP3A4).[3][4] This can lead to faster clearance of this compound or other co-administered drugs.

  • Drug Resistance: If you are working with bacterial models, ensure that the strain you are using is not resistant to rifamycins. Resistance often arises from mutations in the bacterial RNA polymerase.

Q5: How frequently should I administer this compound?

A5: this compound is characterized by its long in vivo persistence. In a mouse tuberculosis model, it was still therapeutic when administered once every three weeks. The exact dosing frequency will depend on your specific experimental model and the disease being studied. Pharmacokinetic studies to determine the half-life in your model system are recommended to establish an optimal dosing schedule.

Off-Target Effects and Toxicity

Q6: I am observing unexpected side effects or toxicity in my animals. What are the potential off-target effects of this compound?

A6: While specific off-target profiling for this compound is not widely published, information from related rifamycins, like rifampicin, can provide insights into potential off-target effects:

  • Inhibition of Mammalian Protein Synthesis: At high concentrations, rifampicin has been shown to inhibit protein synthesis in mammalian cells, which could contribute to toxicity.

  • PXR Activation: As mentioned, rifamycins can activate the pregnane X receptor (PXR). This can lead to drug-drug interactions by altering the metabolism of other compounds.

  • AMPK and Nrf2 Signaling Activation: Rifampicin has been shown to activate the AMPK and Nrf2 signaling pathways, which are involved in cellular stress responses and can have antioxidant effects. While often protective, modulation of these pathways could have unintended consequences in certain experimental contexts.

Q7: How can I mitigate potential off-target effects?

A7:

  • Dose Optimization: Use the lowest effective dose to minimize the risk of off-target effects.

  • Careful Selection of Co-administered Drugs: Be aware of potential drug-drug interactions if you are using other compounds that are metabolized by enzymes induced by PXR activation.

  • Control Groups: Use appropriate vehicle and untreated control groups to differentiate compound-specific effects from procedural stress.

  • Monitor for Toxicity: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or other adverse events.

Data Presentation

Comparative Pharmacokinetic Parameters of Rifamycin Derivatives

While specific comparative data for this compound is limited, the following table provides an example of pharmacokinetic parameters for a related compound, FCE 22101 (ritipenem), in humans, which can serve as a reference for the types of data to collect. This compound is noted to have good oral absorption.

ParameterIntravenous (IV)Intramuscular (IM)Oral (as FCE 22891 prodrug)
Cmax 167 mg/L15 mg/L6.9 mg/L
Tmax -30 min-
Elimination Half-life (t½) 0.8 h61 min0.6 h
Urinary Recovery 31%33%11%

Data for FCE 22101 in humans. Source:

Experimental Protocols

Protocol: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis

This protocol is a generalized framework based on established methods for testing anti-tuberculosis agents in mice.

1. Animal Model and Infection:

  • Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).

  • Infect mice via aerosol or intravenous route with a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv).

2. This compound Formulation and Administration:

  • Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose).

  • Begin treatment at a specified time post-infection (e.g., 7 or 14 days).

  • Administer this compound orally at the desired dose and frequency. A study has shown this compound to be effective when administered once every three weeks in a tuberculosis model.

3. Monitoring and Endpoints:

  • Monitor animal weight and clinical signs of disease throughout the experiment.

  • At selected time points, euthanize cohorts of mice and aseptically remove lungs and spleens.

  • Homogenize the organs and plate serial dilutions on appropriate selective agar (B569324) (e.g., Middlebrook 7H11).

  • Incubate plates for 3-4 weeks and enumerate colony-forming units (CFU) to determine bacterial load.

4. Control Groups:

  • Include an untreated infected control group.

  • Include a vehicle control group.

  • Consider a positive control group treated with a standard anti-tuberculosis drug like rifampicin.

Mandatory Visualizations

Signaling Pathways

Fce_22250_Mechanism cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell (Potential Off-Target Effects) DNA DNA RNA_Polymerase DNA-dependent RNA Polymerase DNA->RNA_Polymerase mRNA mRNA RNA_Polymerase->mRNA Protein_Synthesis_Bacterial Protein Synthesis mRNA->Protein_Synthesis_Bacterial Bacterial_Growth Bacterial Growth Protein_Synthesis_Bacterial->Bacterial_Growth Fce_22250_bacterial This compound Fce_22250_bacterial->RNA_Polymerase Inhibition Fce_22250_mammalian This compound PXR Pregnane X Receptor (PXR) Fce_22250_mammalian->PXR Activation AMPK AMPK Fce_22250_mammalian->AMPK Activation Protein_Synthesis_Mammalian Protein Synthesis Fce_22250_mammalian->Protein_Synthesis_Mammalian Inhibition (at high conc.) CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4) PXR->CYP_Enzymes Drug_Metabolism Increased Drug Metabolism CYP_Enzymes->Drug_Metabolism Nrf2 Nrf2 AMPK->Nrf2 Activation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: Mechanism of action of this compound and potential off-target pathways.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimation Animal Acclimation Infection Infection with M. tuberculosis Animal_Acclimation->Infection Dosing Oral Gavage Administration Infection->Dosing Formulation This compound Formulation Formulation->Dosing Monitoring Monitor Weight & Clinical Signs Dosing->Monitoring Euthanasia Euthanasia & Organ Collection Monitoring->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Incubation Incubation (3-4 weeks) Plating->Incubation CFU_Count CFU Enumeration Incubation->CFU_Count Data_Analysis Data Analysis CFU_Count->Data_Analysis

Caption: Workflow for in vivo efficacy testing of this compound.

Troubleshooting Logic

troubleshooting_logic Start Start Issue Issue Observed Start->Issue Formulation_Problem Formulation Problem? Issue->Formulation_Problem e.g., Precipitation Efficacy_Problem Lack of Efficacy? Issue->Efficacy_Problem e.g., No Effect Toxicity_Problem Toxicity Observed? Issue->Toxicity_Problem e.g., Weight Loss Formulation_Problem->Efficacy_Problem No Check_Solubility Check Solubility & Vehicle Compatibility Formulation_Problem->Check_Solubility Yes Efficacy_Problem->Toxicity_Problem No Check_Dose Verify Dose Calculation Efficacy_Problem->Check_Dose Yes Review_Dose Review Dose (Lowest Effective) Toxicity_Problem->Review_Dose Yes Fresh_Prep Ensure Fresh Preparation Check_Solubility->Fresh_Prep Check_Bioavailability Consider Bioavailability Issues Check_Dose->Check_Bioavailability Check_Resistance Check for Drug Resistance Check_Bioavailability->Check_Resistance Monitor_Off_Target Monitor for Off-Target Effects Review_Dose->Monitor_Off_Target Consult_Literature Consult Literature for Related Compounds Monitor_Off_Target->Consult_Literature

Caption: Decision tree for troubleshooting this compound in vivo experiments.

References

Validation & Comparative

Comparative Analysis of Fce 22250: A Potent Rifamycin Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fce 22250, a 3-azinomethylrifamycin, with other key antitubercular agents. The following sections present its mechanism of action, comparative efficacy data, and the experimental protocols used to generate this data, offering valuable insights for research and drug development in the field of infectious diseases.

Mechanism of Action: Inhibition of Bacterial Transcription

This compound, like other members of the rifamycin (B1679328) class of antibiotics, exerts its bactericidal effect by targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is critical for the process of transcription, where the genetic information from DNA is transcribed into RNA, a necessary step for protein synthesis and ultimately, bacterial survival.

The binding site for rifamycins (B7979662) is located on the β-subunit of the bacterial RNAP.[1] By binding to this subunit, this compound sterically hinders the elongation of the nascent RNA chain, effectively halting the transcription process.[1][2] This mechanism is highly selective for prokaryotic RNAP, which accounts for the antibiotic's specificity for bacteria with minimal effects on human cells.[3]

Comparative Efficacy Against Mycobacterium tuberculosis

The in vitro efficacy of this compound and its comparators is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The lower the MIC, the more potent the compound.

CompoundDrug ClassTargetMIC Range (µg/mL) against M. tuberculosisNotes
This compound RifamycinDNA-dependent RNA polymerase (β-subunit)Not explicitly stated in isolated values, but demonstrated high bactericidal activity against stationary phase cultures.[4] A derivative, FCE 22807, showed an MIC 2.5 times lower than rifampin.Characterized by long-term in vivo persistence and good oral absorption.
Rifampicin (B610482) (Rifampin) RifamycinDNA-dependent RNA polymerase (β-subunit)0.03 - 8.0A cornerstone of first-line tuberculosis treatment. Resistance is a growing concern.
Rifabutin RifamycinDNA-dependent RNA polymerase (β-subunit)≤0.25 - 8.0MIC is often lower than rifampicin for some strains.
Rifapentine RifamycinDNA-dependent RNA polymerase (β-subunit)MIC 1.7 times lower than rifampin in one study.A long-acting rifamycin.
Isoniazid HydrazideEnoyl-acyl carrier protein reductase (InhA)0.02 - >64A prodrug activated by the bacterial catalase-peroxidase KatG.
Ethambutol DiamineArabinosyltransferases (EmbA, EmbB, EmbC)MICs in liquid medium are generally lower than in solid medium.Inhibits the synthesis of the mycobacterial cell wall component arabinogalactan.
Bedaquiline DiarylquinolineATP synthase (c-subunit)A newer drug for multidrug-resistant tuberculosis that targets cellular energy production.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the in vitro activity of antimicrobial agents. The following are detailed methodologies commonly employed for testing anti-mycobacterial compounds.

Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Inoculum: A pure culture of Mycobacterium tuberculosis is grown on an appropriate medium (e.g., Löwenstein-Jensen medium). Colonies are then suspended in a suitable broth (e.g., Middlebrook 7H9 broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a standardized final inoculum concentration.

  • Preparation of Microtiter Plates: The antimicrobial agents are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth or Middlebrook 7H9 broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

  • Incubation: The plates are incubated at 37°C for a specified period, typically several days to weeks for slow-growing mycobacteria.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by using a colorimetric indicator such as resazurin (B115843) or AlamarBlue.

Agar (B569324) Dilution Method for MIC Determination

This method involves the incorporation of the antimicrobial agent directly into a solid growth medium.

  • Preparation of Agar Plates: A series of agar plates (e.g., Middlebrook 7H10 or 7H11 agar) are prepared, each containing a different concentration of the antimicrobial agent. A control plate with no antibiotic is also prepared.

  • Preparation of Inoculum: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 37°C until growth is clearly visible on the control plate.

  • Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of the bacteria on the agar surface.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the molecular mechanisms of action for this compound and its key comparators.

Fce_22250_Mechanism cluster_bacterium Bacterial Cell Fce22250 This compound beta_subunit β-subunit Fce22250->beta_subunit Binds to RNAP DNA-dependent RNA Polymerase RNA RNA Transcript RNAP->RNA Transcription (Blocked) DNA Bacterial DNA DNA->RNAP Template

Caption: Mechanism of action of this compound.

Isoniazid_Mechanism cluster_bacterium Bacterial Cell Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Required for Cell_Wall Bacterial Cell Wall Mycolic_Acid->Cell_Wall Component of

Caption: Mechanism of action of Isoniazid.

Ethambutol_Mechanism cluster_bacterium Bacterial Cell Ethambutol Ethambutol Arabinosyltransferases Arabinosyltransferases (EmbA, EmbB, EmbC) Ethambutol->Arabinosyltransferases Inhibits Arabinogalactan Arabinogalactan Synthesis Arabinosyltransferases->Arabinogalactan Catalyzes Cell_Wall Bacterial Cell Wall Arabinogalactan->Cell_Wall Component of

Caption: Mechanism of action of Ethambutol.

Bedaquiline_Mechanism cluster_bacterium Bacterial Cell Bedaquiline Bedaquiline c_subunit c-subunit Bedaquiline->c_subunit Binds to ATP_synthase ATP Synthase ATP_Production ATP Production ATP_synthase->ATP_Production Inhibited Cellular_Energy Cellular Energy ATP_Production->Cellular_Energy Leads to

Caption: Mechanism of action of Bedaquiline.

References

Fce 22250: A Head-to-Head Comparison with Other Rifamycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fce 22250, a 3-azinomethylrifamycin derivative of rifamycin (B1679328) SV, with other key members of the rifamycin class, including rifampicin, rifabutin, and rifapentine. This document synthesizes available experimental data to offer an objective overview of their relative performance, particularly against mycobacterial species.

This compound has demonstrated potent antimicrobial activity, with studies highlighting its superior efficacy in certain contexts compared to the widely used rifampicin.[1][2][3] Like other rifamycins, its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial transcription.

Quantitative Data Summary

The following tables summarize the available quantitative data from head-to-head comparative studies. It is important to note that the majority of available comparative data for this compound focuses on its activity against Mycobacterium species. Broader-spectrum comparative data against a wide range of Gram-positive and Gram-negative bacteria is limited in the current body of scientific literature.

Table 1: In Vitro Activity of this compound and Other Rifamycins against Mycobacterium Species

AntibioticTest Organism(s)Relative MIC Compared to RifampinSource(s)
This compound (FCE 22807) *M. microti, M. tuberculosis2.5 times lower[4][5]
Rifabutin M. microti, M. tuberculosis2.5 times lower[4][5]
Rifapentine M. microti, M. tuberculosis1.7 times lower[4][5]

*FCE 22807 is referenced in the cited literature and appears to be the same or a closely related compound to this compound.

Table 2: In Vivo Efficacy of this compound Compared to Rifampicin

AntibioticAnimal ModelTest OrganismRelative EfficacySource(s)
This compound Murine Infection ModelM. tuberculosis H37Rv14 times more effective than Rifampicin[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments cited in the comparison of these rifamycins.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.

1. Preparation of Antimicrobial Stock Solutions:

  • Accurately weigh and dissolve the rifamycin compounds (this compound, rifampicin, rifabutin, rifapentine) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1,280 µg/mL).

  • Sterilize the stock solutions by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

  • Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for common bacteria, Middlebrook 7H9 broth for mycobacteria) into all wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of each antimicrobial stock solution across the wells of the plate to achieve a range of final concentrations.

3. Inoculum Preparation:

  • Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) from a fresh culture of the test organism.

  • Dilute the standardized suspension in the appropriate broth to the final target inoculum density (e.g., 5 x 10^5 CFU/mL).

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.

  • Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific test organism (e.g., 35-37°C for 18-24 hours for common bacteria, or for several days for mycobacteria).

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Murine Tuberculosis Infection Model

This model is used to assess the in vivo efficacy of antimicrobial agents against Mycobacterium tuberculosis.

1. Infection of Mice:

  • Mice (e.g., BALB/c or other susceptible strains) are infected with a standardized inoculum of M. tuberculosis H37Rv, typically via aerosol exposure to establish a pulmonary infection.

2. Treatment Regimen:

  • After a pre-determined period to allow the infection to establish, mice are treated with the respective rifamycin compounds (e.g., this compound and rifampicin) at various dosages and schedules. Treatment can be administered orally or via other appropriate routes.

3. Assessment of Bacterial Load:

  • At selected time points during and after treatment, cohorts of mice are euthanized.

  • Lungs and/or spleens are aseptically removed, homogenized, and serial dilutions are plated on a suitable agar (B569324) medium (e.g., Middlebrook 7H11).

  • Colony-forming units (CFUs) are counted after an appropriate incubation period to determine the bacterial load in the organs.

4. Evaluation of Efficacy:

  • The efficacy of each treatment is determined by comparing the reduction in bacterial load in the organs of treated mice to that in an untreated control group.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of Rifamycins rifamycin Rifamycin (e.g., this compound) rpoB Bacterial DNA-dependent RNA Polymerase (β-subunit) rifamycin->rpoB Binds to transcription Transcription Initiation elongation RNA Elongation rpoB->elongation Blocks protein_synthesis Protein Synthesis elongation->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: Mechanism of action of rifamycins, including this compound.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Comparative Analysis of Fce 22250: An Antimicrobial Perspective

Author: BenchChem Technical Support Team. Date: December 2025

It is important to clarify that Fce 22250 is a potent 3-azinomethylrifamycin antibiotic with demonstrated efficacy against a broad spectrum of bacteria, particularly mycobacteria.[1][2] Current scientific literature does not support its evaluation across different mammalian cell lines for activities such as signaling pathway modulation, as its mechanism of action is specific to bacterial processes. Therefore, this guide provides a comparative analysis of this compound's antimicrobial activity against its parent compound, Rifampicin.

Performance Comparison of Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains, with data indicating superior or comparable activity to Rifampicin in specific cases. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for both compounds against various microorganisms. A lower MIC value indicates greater potency.

MicroorganismThis compound MIC (µg/mL)Rifampicin MIC (µg/mL)Reference
Mycobacterium tuberculosis H37RvReported to be 14 times more effective than Rifampicin-[1]
Mycobacterium microti~0.003~0.005[3]
Acinetobacter baumannii>32>32[4]
Escherichia coli816[4]
Klebsiella pneumoniae1632[4]
Staphylococcus aureus (methicillin-resistant)-≤ 0.006–256[5]
Haemophilus influenzae-1[6]
Neisseria meningitidis-0.03[6]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The Broth Microdilution Method is a standard procedure for this purpose.

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Antimicrobial Agents: Prepare stock solutions of this compound and Rifampicin in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
  • Bacterial Strains: Culture the selected bacterial strains on appropriate agar (B569324) plates to obtain fresh colonies.
  • Growth Medium: Use a suitable liquid medium, such as Mueller-Hinton Broth (MHB), for bacterial growth.[7]
  • 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • From a fresh culture, pick several colonies and suspend them in saline or MHB.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

3. Assay Procedure:

  • Dispense 50 µL of MHB into all wells of a 96-well plate, except for the first column.
  • Add 100 µL of the highest concentration of the antimicrobial agent (in MHB) to the first column of wells.
  • Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.
  • The eleventh column serves as a growth control (containing only MHB and inoculum), and the twelfth column serves as a sterility control (containing only MHB).
  • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

4. Incubation:

  • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9]

Visualizations

Mechanism of Action of Rifamycins

Mechanism of Action of Rifamycins (this compound) cluster_bacterium Bacterial Cell DNA DNA RNAP DNA-dependent RNA Polymerase DNA->RNAP Transcription mRNA mRNA RNAP->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Ribosome->Protein Fce_22250 This compound (Rifamycin) Fce_22250->RNAP Inhibition Experimental Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of this compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Independent Replication of Fce 22250 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fce 22250, a potent rifamycin (B1679328) antibiotic, with its primary comparator, rifampin, and other alternative anti-tuberculosis agents. The information presented is based on available experimental data to facilitate independent replication and further investigation.

Quantitative Data Summary

The in vitro activity of this compound and its comparators is summarized below. The Minimum Inhibitory Concentration (MIC) is a key metric for antibiotic potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
This compound Mycobacterium microti~0.004[1]
Mycobacterium tuberculosis~0.004[1]
Rifampin Mycobacterium microti~0.01[1]
Mycobacterium tuberculosis~0.01[1]
Mycobacterium tuberculosis (clinical strains)0.16[2]
Staphylococcus aureus (MSSA)0.002
Staphylococcus aureus (MRSA)0.001
Rifabutin Mycobacterium microti~0.004
Mycobacterium tuberculosis~0.004
Rifapentine Mycobacterium microti~0.006
Mycobacterium tuberculosis~0.006

Note: The MIC values for this compound and other rifamycins (B7979662) from the study by Della Bruna et al. (1985) were reported as being approximately 2.5 times lower than rifampin for FCE 22807, a related compound, against M. microti and M. tuberculosis.

Comparative Analysis

This compound, a 3-azinomethylrifamycin, demonstrates superior in vitro potency against Mycobacterium species compared to the first-line anti-tuberculosis drug, rifampin. Its long in vivo persistence and good oral absorption are advantageous pharmacokinetic properties. One study reported that this compound was 14 times more effective than rifampin in treating experimental murine tuberculosis.

Alternatives to rifamycins for the treatment of tuberculosis, particularly multidrug-resistant strains, include fluoroquinolones (e.g., moxifloxacin, levofloxacin), injectable second-line drugs (e.g., amikacin, kanamycin, capreomycin), and newer agents such as bedaquiline, delamanid, and pretomanid. These alternatives have different mechanisms of action, efficacy profiles, and safety concerns that should be considered in the context of specific therapeutic needs.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of antimicrobial agents against mycobacteria.

1. Preparation of Reagents and Media:

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
  • Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.
  • Bacterial Inoculum: Culture the Mycobacterium strain in Middlebrook 7H9 broth to the mid-logarithmic phase of growth (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Assay Procedure:

  • Dispense 100 µL of sterile Middlebrook 7H9 broth into each well of a 96-well microtiter plate.
  • Create a serial two-fold dilution of the antimicrobial agent by adding 100 µL of the stock solution to the first well and transferring 100 µL to subsequent wells.
  • Add 100 µL of the prepared bacterial inoculum to each well.
  • Include a positive control well (bacterial inoculum without the drug) and a negative control well (broth only).
  • Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that results in no visible growth of the mycobacteria.

Visualizations

Signaling_Pathway cluster_bacterium Bacterial Cell RNAP DNA-dependent RNA Polymerase (RNAP) mRNA mRNA RNAP->mRNA DNA Bacterial DNA DNA->RNAP Transcription Ribosome Ribosome mRNA->Ribosome Protein Essential Proteins Ribosome->Protein Fce22250 This compound Fce22250->RNAP Inhibition Experimental_Workflow start Start prep_media Prepare Middlebrook 7H9 Broth and Antimicrobial Stock Solutions start->prep_media prep_inoculum Prepare Mycobacterial Inoculum (5 x 10^5 CFU/mL) start->prep_inoculum serial_dilution Perform Serial Dilution of Antimicrobial in 96-well Plate prep_media->serial_dilution inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 7-14 Days inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Ceftaroline: A Comparative Analysis Against Standard-of-Care Antibiotics for Resistant Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a continuous evaluation of novel therapeutic agents against multidrug-resistant (MDR) bacteria. This guide provides a comprehensive comparison of ceftaroline (B109729), a fifth-generation cephalosporin, with established antibiotics—vancomycin, linezolid, daptomycin, and ceftriaxone—in combating key resistant pathogens. This analysis is supported by in-vitro susceptibility data and detailed experimental methodologies to inform research and development efforts in the infectious disease sector.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to essential penicillin-binding proteins (PBPs), enzymes responsible for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. Notably, ceftaroline exhibits a high affinity for PBP2a, the altered PBP in Methicillin-Resistant Staphylococcus aureus (MRSA) that confers resistance to most β-lactam antibiotics. This unique binding property is central to its efficacy against MRSA.

Ceftaroline Mechanism of Action cluster_bacterium Bacterial Cell Ceftaroline Ceftaroline PBP Penicillin-Binding Proteins (PBPs) Ceftaroline->PBP Binds to PBP2a PBP2a (in MRSA) Ceftaroline->PBP2a High affinity binding CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes PBP2a->CellWall Catalyzes (in MRSA) Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to Broth Microdilution Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Inoculate Inoculate each well with bacterial suspension Inoculum->Inoculate SerialDilution Perform serial two-fold dilutions of antibiotic in microtiter plate SerialDilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Observe Visually inspect for turbidity (bacterial growth) Incubate->Observe DetermineMIC MIC is the lowest concentration with no visible growth Observe->DetermineMIC Etest Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Streak Streak inoculum evenly onto Mueller-Hinton agar (B569324) plate Inoculum->Streak ApplyStrip Apply Etest® strip to the agar surface Streak->ApplyStrip Incubate Incubate at 35-37°C for 18-24 hours ApplyStrip->Incubate Observe Observe elliptical zone of inhibition Incubate->Observe ReadMIC Read MIC at the intersection of the inhibition ellipse and the strip's scale Observe->ReadMIC

Assessing the Specificity of Fce 22250: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial specificity of Fce 22250, a 3-azinomethylrifamycin antibiotic, with other rifamycins (B7979662) and alternative antimicrobial agents. The information is intended to assist researchers and drug development professionals in evaluating its potential therapeutic applications.

Executive Summary

This compound is a rifamycin (B1679328) derivative with reported long-term in vivo persistence and good oral absorption.[1][2] It has demonstrated potent activity against a spectrum of bacteria, most notably Mycobacterium tuberculosis. This guide synthesizes available in vitro data to assess its specificity against Gram-positive and Gram-negative bacteria and compares its performance with established antibiotics. While data on its activity against a broad range of Gram-positive cocci is limited in publicly available literature, this guide presents the existing evidence to facilitate an informed assessment of its antimicrobial profile.

Mechanism of Action: Rifamycins

Rifamycins, including this compound, exert their antimicrobial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of RNAP, rifamycins block the elongation of the messenger RNA chain, thereby preventing bacterial protein synthesis and leading to cell death.

cluster_0 Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription mRNA Messenger RNA (mRNA) RNAP->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Bacterial Proteins Ribosome->Protein Cellular Functions Cellular Functions Cell Death Cell Death Fce22250 This compound Fce22250->RNAP Inhibits β-subunit

Caption: Mechanism of action of this compound.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against various bacterial species. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation and is a key measure of antimicrobial potency.

Activity Against Mycobacteria

This compound has demonstrated significant potency against Mycobacterium species, with one study indicating its efficacy against Mycobacterium tuberculosis to be 14 times higher than that of rifampicin (B610482) in an experimental mouse infection model.[2]

Table 1: MIC of Rifamycins against Mycobacterium Species (µg/mL)

OrganismThis compoundRifampicinRifabutinRifapentine (B610483)
Mycobacterium tuberculosis H37RvData not available0.015-0.030.007-0.0150.007-0.015
Mycobacterium microti~0.0060.0120.0030.006

Note: Data for M. tuberculosis H37Rv with this compound was not found in the searched literature, but its superior in vivo efficacy is noted. The M. microti data is from an in vitro study in macrophage cultures.

Activity Against Gram-Negative Bacteria

Limited studies have evaluated the in vitro activity of this compound against Gram-negative bacteria. The available data suggests some activity, which is compared below with other rifamycins and a broad-spectrum fluoroquinolone, ciprofloxacin.

Table 2: MIC of this compound and Comparators against Gram-Negative Bacteria (µg/mL)

OrganismThis compoundRifampicinRifabutinCiprofloxacin
Acinetobacter baumannii>64>6440.5-4
Escherichia coli168-168-160.004-0.015
Klebsiella pneumoniae32>32>320.015-0.06
Activity Against Gram-Positive Bacteria

Table 3: Typical MIC Ranges of Comparators against Gram-Positive Bacteria (µg/mL)

OrganismRifampicinVancomycin (B549263)
Staphylococcus aureus (MSSA/MRSA)0.008-0.030.5-2
Streptococcus pneumoniae0.015-0.060.25-0.5
Enterococcus faecalis4-161-4

Experimental Protocols

The following section details the standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, which are essential for assessing specificity.

Broth Microdilution Method

This is a quantitative method used to determine the MIC of an antimicrobial agent in a liquid medium.

A Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). B->C D Incubate the plate at 35-37°C for 16-24 hours. C->D E Determine the MIC: the lowest concentration with no visible bacterial growth. D->E

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Preparation of Inoculum: Bacterial colonies from a fresh agar (B569324) plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of this compound are prepared. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.

Alternatives to this compound

The choice of an alternative antibiotic depends on the target pathogen and the clinical context.

cluster_0 Alternatives for Mycobacterial Infections cluster_1 Alternatives for Gram-Positive Infections cluster_2 Alternatives for Gram-Negative Infections Fce22250 This compound (Rifamycin) Rifampicin Rifampicin Vancomycin Vancomycin Ciprofloxacin Ciprofloxacin Rifabutin Rifabutin Rifapentine Rifapentine Linezolid Linezolid Daptomycin Daptomycin Ceftazidime Ceftazidime Meropenem Meropenem

Caption: Alternative antimicrobial agents to this compound.

  • Other Rifamycins: For infections caused by susceptible mycobacteria, other rifamycins like rifampicin, rifabutin, and rifapentine are standard-of-care agents.

  • For Gram-Positive Infections: In cases of infections caused by Gram-positive bacteria, particularly resistant strains like MRSA, alternatives include vancomycin, linezolid, and daptomycin.

  • For Gram-Negative Infections: For infections caused by Gram-negative bacteria, the choice of antibiotic is broad and depends on the species and local resistance patterns. Options include fluoroquinolones (e.g., ciprofloxacin), third-generation cephalosporins (e.g., ceftazidime), and carbapenems (e.g., meropenem).

Conclusion

This compound is a potent rifamycin with demonstrated high efficacy against Mycobacterium tuberculosis. Its in vitro activity against a limited panel of Gram-negative bacteria suggests a broader spectrum than mycobacteria alone. However, a significant knowledge gap exists regarding its activity against common Gram-positive pathogens. Further research is required to fully elucidate the antimicrobial spectrum and specificity of this compound to determine its potential role in clinical practice. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.

References

Validating Fce 22250 as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fce 22250 is a 3-azinomethylrifamycin antibiotic that demonstrates potent activity against a broad spectrum of bacteria, including mycobacteria. Its prolonged in-vivo persistence and good oral absorption make it a compound of interest for both therapeutic and research applications. This guide provides a comparative analysis of this compound with other commonly used rifamycin (B1679328) research tools, offering experimental data and detailed protocols to aid researchers in its validation and application.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound, like other members of the rifamycin class, exerts its antibacterial effect by targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is crucial for the transcription of genetic information from DNA to RNA, a fundamental step in protein synthesis and cell viability. Specifically, rifamycins (B7979662) bind to the β-subunit of the bacterial RNAP, sterically hindering the elongation of the nascent RNA chain. This targeted inhibition is selective for prokaryotic RNAPs, minimizing effects on eukaryotic host cells.

cluster_bacterium Bacterial Cell Fce_22250 This compound RNAP DNA-dependent RNA Polymerase (RNAP) Fce_22250->RNAP Binds to β-subunit RNA RNA Transcript RNAP->RNA Transcription (inhibited) DNA Bacterial DNA DNA->RNAP Template Protein Protein Synthesis RNA->Protein Translation Cell_Death Bacterial Cell Death Protein->Cell_Death Essential for viability (blocked)

Caption: Signaling pathway of this compound's mechanism of action.

Comparative Performance Analysis

The utility of a research tool compound is best assessed by comparing its performance against established alternatives. Here, we compare this compound with rifampicin, rifapentine (B610483), and rifabutin (B1679326).

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's in vitro potency. The following table summarizes available MIC data for this compound and its comparators against various mycobacterial species.

CompoundMycobacterium tuberculosis H37Rv (μg/mL)Mycobacterium microti (μg/mL)Mycobacterium avium Complex (MAC) (μg/mL)
This compound Data not readily availableData not readily availableData not readily available
Rifampicin 0.03 - 1.0[1]Similar to M. tuberculosis[2]≤2.0 (MIC90)[3]
Rifapentine 0.016 - 0.25[1]1.7x lower than Rifampicin[2]≤2.0 (MIC90)
Rifabutin 0.008 - 0.062.5x lower than Rifampicin≤0.125 (MIC90)
FCE 22807 Data not readily available2.5x lower than RifampicinData not readily available

Note: Direct comparative MIC values for this compound are not widely published. The available data for FCE 22807, a related compound, suggests high potency.

Intracellular Efficacy in Macrophage Models

The ability of an antibiotic to penetrate and act within host cells is critical for combating intracellular pathogens like Mycobacterium tuberculosis.

CompoundMacrophage Penetration/Activity
This compound Data not readily available
Rifampicin Moderate intracellular accumulation and activity.
Rifapentine Higher intracellular accumulation (4-5 fold higher than rifampin) and greater activity against intracellular bacteria.
Rifabutin Good intracellular penetration.
FCE 22807 Lower intracellular concentration compared to in vitro MIC, suggesting less effective penetration than rifabutin and rifampin in the studied model.

One study reported that in a mouse model of Mycobacterium tuberculosis H37Rv infection, this compound demonstrated an efficacy 14 times higher than that of rifampicin.

Experimental Protocols

To facilitate the validation of this compound, we provide detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

cluster_workflow MIC Determination Workflow A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C C->D E Observe for visible growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Materials:

  • Test compound (this compound) and comparators

  • Bacterial strain of interest (e.g., M. tuberculosis H37Rv)

  • Appropriate broth medium (e.g., Middlebrook 7H9 with supplements)

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare Compound Dilutions: Create a two-fold serial dilution of this compound and comparator compounds in the broth medium directly in the 96-well plate.

  • Prepare Inoculum: Culture the bacterial strain to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, and then dilute to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for the appropriate duration (e.g., 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (e.g., from E. coli or M. tuberculosis)

  • DNA template containing a suitable promoter

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled or fluorescently labeled nucleotide

  • Test compound (this compound)

  • Transcription buffer

Procedure:

  • Reaction Setup: In a reaction tube, combine the transcription buffer, DNA template, and the test compound at various concentrations.

  • Enzyme Addition: Add the RNA polymerase to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period to allow for transcription.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Analysis: The amount of RNA transcript produced is quantified. This can be done by separating the transcripts via gel electrophoresis and detecting the labeled nucleotide, or through other quantitative methods. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can then be calculated.

Macrophage Infection Model

This protocol assesses the efficacy of the compound against bacteria residing within macrophages.

cluster_workflow Macrophage Infection Workflow A Culture and differentiate macrophage-like cells (e.g., THP-1) B Infect macrophages with bacteria (e.g., M. tuberculosis) A->B C Remove extracellular bacteria B->C D Treat infected cells with This compound at various concentrations C->D E Incubate for a defined period D->E F Lyse macrophages and plate for Colony Forming Units (CFU) E->F G Determine intracellular bacterial viability F->G

Caption: Workflow for macrophage infection assay.

Materials:

  • Macrophage cell line (e.g., THP-1)

  • Bacterial strain of interest

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer

  • Agar (B569324) plates for bacterial enumeration

Procedure:

  • Cell Culture: Culture and differentiate the macrophage cell line in appropriate culture vessels.

  • Infection: Infect the macrophage monolayer with the bacterial strain at a defined multiplicity of infection (MOI).

  • Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria. An antibiotic that does not penetrate the macrophages can be used to kill any remaining extracellular bacteria.

  • Compound Treatment: Add fresh medium containing various concentrations of this compound to the infected cells.

  • Incubation: Incubate the treated cells for a specific duration (e.g., 24-72 hours).

  • Quantification of Intracellular Bacteria: Lyse the macrophages to release the intracellular bacteria. Serially dilute the lysate and plate on appropriate agar to determine the number of viable bacteria (CFU).

  • Analysis: Compare the CFU counts from treated and untreated cells to determine the intracellular bactericidal or bacteriostatic activity of the compound.

Conclusion

This compound is a promising research tool for studying bacterial processes and for the development of new antibacterial agents. Its high potency, particularly as suggested by in vivo data, warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to independently validate and explore the potential of this compound. Direct, head-to-head comparative studies with established rifamycins, particularly focusing on a broader range of bacterial strains and detailed pharmacokinetic/pharmacodynamic analyses, will be crucial in fully elucidating its advantages and positioning it within the landscape of antibacterial research tools.

References

Safety Operating Guide

Navigating Chemical Disposal: A General Protocol for Laboratory Waste

Author: BenchChem Technical Support Team. Date: December 2025

While a specific substance identified as "Fce 22250" could not be definitively located, the following guide provides essential, step-by-step procedures for the safe and proper disposal of laboratory chemicals. This protocol is designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a clear and reliable workflow for chemical waste management.

The following procedures are based on general laboratory safety principles and should be adapted to comply with your institution's specific guidelines and the information provided in the Safety Data Sheet (SDS) for the specific chemical being handled.

Personal Protective Equipment (PPE) and Safety Measures

Proper protection is paramount when handling chemical waste. The following table summarizes recommended PPE and safety measures based on common laboratory practices.

Protective EquipmentDescriptionRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[1]Protects against splashes and fumes that can cause eye irritation or serious damage.[1][2]
Hand Protection Appropriate chemical-resistant gloves.Prevents skin contact, which can lead to irritation, sensitization, or allergic reactions.[2][3][4]
Protective Clothing A lab coat or other protective clothing to prevent contamination of personal clothes.Shields the body from accidental spills and splashes.[2]
Respiratory Protection A NIOSH-approved respirator may be necessary for operations where inhalation exposure can occur.[1] Always work in a well-ventilated area.[1][2][3][4][5]Prevents the inhalation of harmful vapors, mists, or dust.[1][2]

Step-by-Step Chemical Disposal Protocol

This protocol outlines a general workflow for the safe disposal of laboratory chemicals.

  • Consult the Safety Data Sheet (SDS): Before handling any chemical, thoroughly review its SDS. This document contains critical information regarding hazards, handling, storage, and disposal.[1][3]

  • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as specified in the SDS and summarized in the table above.

  • Segregate Chemical Waste: Never mix different types of chemical waste. Use separate, clearly labeled waste containers for different categories of chemicals (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste).

  • Use Designated Waste Containers: Transfer the chemical waste to a container that is compatible with the chemical and approved for hazardous waste collection. Ensure the container is in good condition and has a secure lid.

  • Label the Waste Container: Clearly label the waste container with the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive, toxic), and the date of accumulation.

  • Store Waste Appropriately: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area. Keep incompatible chemicals stored separately to prevent dangerous reactions.[1][3]

  • Arrange for Pickup and Disposal: Follow your institution's established procedures for having the chemical waste collected by a licensed hazardous waste disposal company.

  • Document Waste Disposal: Maintain accurate records of the chemical waste generated and disposed of, in accordance with regulatory requirements.

Chemical Disposal Workflow

The following diagram illustrates the logical steps for proper chemical disposal in a laboratory setting.

ChemicalDisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_final Final Steps sds Consult SDS ppe Don Appropriate PPE sds->ppe segregate Segregate Waste ppe->segregate container Use Designated Container segregate->container label_waste Label Container container->label_waste store Store in Designated Area label_waste->store pickup Arrange for Disposal Pickup store->pickup document Document Disposal pickup->document

A flowchart illustrating the general workflow for laboratory chemical disposal.

References

Essential Safety Protocols for Handling Unidentified Chemical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or handling guidelines for a substance identified as "Fce 22250" are available in public databases. The following information provides a general framework for personal protective equipment (PPE) and safe handling procedures for unknown or hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling any new or unidentified substance.

Immediate Safety and Logistical Information

When encountering an unknown chemical agent, a precautionary approach is paramount. The primary goal is to minimize exposure to all personnel through engineering controls, administrative controls, and the correct use of personal protective equipment.

Operational Plan:

  • Hazard Identification: Assume the substance is hazardous. Look for any available labels or markings on the container.

  • Isolation: Handle the substance in a designated area, preferably within a certified chemical fume hood.

  • Minimize Quantity: Use the smallest amount of the substance necessary for the experiment.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have appropriate spill containment materials on hand.

Disposal Plan:

  • Waste Segregation: All materials that come into contact with the substance, including gloves, wipes, and disposable labware, should be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container. The label should indicate "Hazardous Waste" and list the chemical name (if known) or "Unknown Chemical Agent."

  • Institutional Protocol: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance.

Personal Protective Equipment (PPE) Selection

The selection of PPE is critical to ensure personal safety. The following table summarizes recommended PPE based on the potential hazards.

Hazard Level & OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Hazard/Small Quantities Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required if handled in a fume hood
Moderate Hazard/Risk of Splash Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant lab coat or apronRecommended if not handled in a fume hood
High Hazard/Volatile Substance Face shield over chemical splash gogglesChemical-resistant gloves (e.g., butyl rubber, Viton)Chemical-resistant suit or coverallsNIOSH-approved respirator with appropriate cartridges

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for safely handling an unknown chemical agent.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess Hazard Assess Hazard Consult SDS/EHS Consult SDS/EHS Assess Hazard->Consult SDS/EHS Select PPE Select PPE Consult SDS/EHS->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Handle in Fume Hood Handle in Fume Hood Prepare Work Area->Handle in Fume Hood Minimize Exposure Minimize Exposure Handle in Fume Hood->Minimize Exposure Observe for Reactions Observe for Reactions Minimize Exposure->Observe for Reactions Decontaminate Work Area Decontaminate Work Area Observe for Reactions->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Document Procedure Document Procedure Dispose of Waste->Document Procedure

Caption: Workflow for handling unknown chemicals.

This procedural guide is intended to supplement, not replace, institutional safety protocols and professional judgment. Always prioritize safety and seek guidance from qualified EHS professionals when in doubt.

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